PF-04279405
描述
属性
IUPAC Name |
4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methylpyrazol-3-yl)-3H-1-benzofuran-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-25(2)14-18-20(33-16-5-6-17(19(26)13-16)24(32)30-8-4-9-30)11-15(12-21(18)34-25)23(31)27-22-7-10-29(3)28-22/h5-7,10-13H,4,8-9,14H2,1-3H3,(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLUBFZTGYEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955881-01-3 | |
| Record name | 955881-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PF-04279405 mechanism of action
Information regarding the mechanism of action for PF-04279405 is not publicly available.
Extensive searches for "this compound" and its potential association with any specific mechanism of action, signaling pathway, or therapeutic area have yielded no relevant results. The compound is not listed in publicly accessible clinical trial registries, scientific publications, or company product pipelines.
This lack of information prevents the creation of a technical guide, as there is no data to summarize, no experimental protocols to detail, and no signaling pathways to visualize. It is possible that this compound is an internal Pfizer designation for a compound that was discontinued in early-stage development and for which no information was ever publicly disclosed.
Researchers, scientists, and drug development professionals seeking information on this specific compound will be unable to find it in the public domain. It is recommended to consult proprietary internal databases if available, or to focus research on compounds with published data.
An In-Depth Technical Guide on the Core Function of PF-04279405, a Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function and mechanism of action of PF-04279405, a potent, full-acting small molecule activator of the glucokinase (GK) enzyme. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. This compound allosterically activates GK, leading to enhanced glucose-stimulated insulin secretion and increased hepatic glucose uptake. This document details the available quantitative data for this compound, provides representative experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to Glucokinase and its Activation
Glucokinase (GK), also known as hexokinase IV, is a crucial enzyme in the regulation of glucose metabolism.[1] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[2] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range.[3]
In pancreatic β-cells, the rate of glucose metabolism is directly linked to insulin secretion. Increased glucose levels lead to a rise in the intracellular ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[4][5] In the liver, GK facilitates the uptake and conversion of glucose into glycogen for storage, and its activity is a key determinant of hepatic glucose disposal.[6][7]
Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site, and induce a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).[2] By enhancing GK activity, GKAs aim to improve glycemic control in individuals with type 2 diabetes by potentiating glucose-stimulated insulin secretion from the pancreas and increasing glucose uptake and metabolism in the liver.[8]
This compound: A Potent Glucokinase Activator
This compound is a potent, full-acting agonist of the glucokinase enzyme.[9] As a GKA, its primary function is to allosterically modulate the activity of the glucokinase enzyme, thereby enhancing its glucose-sensing and metabolic regulatory roles.
Mechanism of Action
This compound binds to an allosteric site on the glucokinase enzyme. This binding event stabilizes a conformational state of the enzyme that has a higher affinity for its substrate, glucose. The practical effect of this is a leftward shift in the glucose-dependence curve of the enzyme, meaning that the enzyme is more active at lower glucose concentrations than it would be in the absence of the activator. This enhanced activity leads to an increased rate of glucose phosphorylation to glucose-6-phosphate.
In the context of pancreatic β-cells, this amplified glucose metabolism at any given glucose level results in a more robust increase in the ATP/ADP ratio, leading to a greater stimulus for insulin secretion. In hepatocytes, the activation of glucokinase by this compound promotes the uptake and conversion of glucose to glucose-6-phosphate, thereby increasing glycogen synthesis and glycolytic flux, and contributing to the lowering of blood glucose levels.
Quantitative Data
Publicly available quantitative data for this compound is limited. The primary reported value is its in vitro potency in activating the glucokinase enzyme.
| Parameter | Value | Description |
| EC50 | 23 nM | The half-maximal effective concentration of this compound required to activate the glucokinase enzyme.[9] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize glucokinase activators like this compound. These protocols are based on established methods in the field, as specific protocols for this compound have not been publicly disclosed.
In Vitro Glucokinase Activation Assay (Fluorometric)
This assay measures the ability of a compound to activate the glucokinase enzyme by coupling the production of glucose-6-phosphate to a fluorescent signal.[3][4][10]
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH is a fluorescent molecule that can be detected.
Materials:
-
Recombinant human glucokinase
-
This compound or other test compounds
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black microplates
-
Fluorometric plate reader (Excitation ~340 nm, Emission ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of glucose (e.g., 5 mM)
-
NADP+
-
G6PDH
-
Recombinant glucokinase
-
Varying concentrations of this compound (or vehicle control)
-
-
Initiate the reaction by adding ATP to each well.
-
Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.
-
The initial rate of the reaction (slope of the fluorescence curve) is proportional to the glucokinase activity.
-
Plot the reaction rates against the concentrations of this compound and fit the data to a dose-response curve to determine the EC₅₀.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This cell-based assay assesses the effect of a glucokinase activator on insulin secretion from a pancreatic β-cell line in response to glucose.[10][11]
Principle: MIN6 cells are a mouse insulinoma cell line that secretes insulin in response to glucose. The amount of insulin secreted into the medium can be quantified by ELISA.
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with high glucose, supplemented with FBS, penicillin-streptomycin, and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
24-well culture plates
Procedure:
-
Seed MIN6 cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Wash the cells with a glucose-free buffer and then pre-incubate them in KRBH with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Remove the pre-incubation buffer and replace it with fresh KRBH containing low glucose, high glucose, or high glucose plus different concentrations of this compound.
-
Incubate the plates for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
The results can be expressed as the amount of insulin secreted or as a fold-increase over the basal secretion in low glucose.
Oral Glucose Tolerance Test (OGTT) in Rodents
This in vivo assay evaluates the effect of a glucokinase activator on glucose disposal in a whole-animal model.[9][12][13][14]
Principle: After an oral glucose challenge, blood glucose levels rise and then fall as insulin is secreted and glucose is taken up by tissues. A glucokinase activator is expected to improve glucose tolerance, resulting in a lower and/or faster return to baseline glucose levels.
Materials:
-
Rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight)
-
This compound formulation for oral or intraperitoneal administration
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer this compound or vehicle control at a specified time before the glucose challenge (e.g., 30-60 minutes).
-
Administer the glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
The area under the curve (AUC) for the glucose excursion can be calculated to quantify the effect of the compound on glucose tolerance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by glucokinase activation and a general workflow for the characterization of a glucokinase activator.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Protective effect of paeoniflorin in diabetic nephropathy: A preclinical systematic review revealing the mechanism of action | PLOS One [journals.plos.org]
- 7. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. mmpc.org [mmpc.org]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
The Role of PF-04279405 in Glucose Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the experimental data and protocols for PF-04279405 is limited. However, based on available data for similarly designated compounds from Pfizer, such as PF-04991532 and PF-04937319, it is strongly presumed that this compound is a small molecule activator of the enzyme glucokinase. This document therefore summarizes the role of glucokinase activators in glucose metabolism, which is the expected mechanism of action for this compound.
Core Concept: Glucokinase Activation
Glucokinase (GK) is a pivotal enzyme in the regulation of glucose homeostasis, acting as a "glucose sensor" in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes of the liver. Small molecule glucokinase activators (GKAs) like this compound are designed to allosterically activate this enzyme, thereby enhancing its function and promoting glucose disposal. This activation leads to a dual effect on glucose metabolism: increased insulin secretion from the pancreas and enhanced glucose uptake and glycogen synthesis in the liver.
Signaling Pathways and Mechanism of Action
This compound, as a glucokinase activator, is expected to modulate the central pathways of glucose metabolism. The primary mechanism involves enhancing the catalytic activity of glucokinase, which in turn influences downstream signaling and metabolic fluxes.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of a glucokinase activator like this compound on key parameters of glucose metabolism, based on preclinical and clinical studies of similar compounds.
Table 1: In Vitro Enzyme Kinetics
| Parameter | Effect of Glucokinase Activator | Expected Change for this compound |
| S0.5 (Glucose) | Decreases the glucose concentration required for half-maximal activity | ↓ |
| Vmax | Increases the maximum rate of glucose phosphorylation | ↑ |
| Hill Coefficient | May increase, indicating enhanced positive cooperativity | ↑ |
Table 2: Preclinical In Vivo Effects (Rodent Models of Diabetes)
| Parameter | Dosage | Route | Duration | Expected Outcome |
| Fasting Plasma Glucose | Dose-dependent | Oral | Acute & Chronic | ↓ |
| Postprandial Glucose Excursion | Dose-dependent | Oral | Acute | ↓ |
| Plasma Insulin Levels | Dose-dependent | Oral | Acute | ↑ (in the presence of glucose) |
| Glycated Hemoglobin (HbA1c) | Dose-dependent | Oral | Chronic | ↓ |
| Hepatic Glycogen Content | Dose-dependent | Oral | Chronic | ↑ |
| Hepatic Triglyceride Content | Variable | Oral | Chronic | ↔ or ↑ (potential side effect) |
Experimental Protocols
Detailed methodologies for evaluating a novel glucokinase activator such as this compound would typically involve a series of in vitro and in vivo experiments.
In Vitro Glucokinase Activation Assay
Objective: To determine the potency and efficacy of this compound in activating recombinant human glucokinase.
Methodology:
-
Enzyme Source: Recombinant human glucokinase is expressed and purified.
-
Assay Principle: A coupled enzymatic assay is commonly used. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing buffer, ATP, MgCl₂, NADP+, glucose-6-phosphate dehydrogenase, and varying concentrations of glucose.
-
This compound is added at a range of concentrations.
-
The reaction is initiated by the addition of glucokinase.
-
The rate of NADPH formation is measured over time.
-
-
Data Analysis: The kinetic parameters (S₀.₅, Vmax, Hill coefficient) are calculated by fitting the data to the Hill equation.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
Objective: To evaluate the effect of this compound on glucose tolerance in vivo.
Methodology:
-
Animal Model: A diabetic rodent model, such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse, is used.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected (t=0).
-
This compound or vehicle is administered orally.
-
After a set time (e.g., 30-60 minutes), a glucose bolus is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Plasma glucose and insulin concentrations are measured for each time point. The area under the curve (AUC) for glucose is calculated and compared between the treated and vehicle groups.
The Discovery and Development of PF-04279405: A Glucokinase Activator for Type 2 Diabetes
An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04279405 is a small molecule glucokinase activator (GKA) that was under development by Pfizer for the treatment of type 2 diabetes mellitus. As a GKA, its mechanism of action centered on enhancing the activity of the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. This was intended to lower blood glucose levels and improve glycemic control. However, like many first-generation glucokinase activators, the development of this compound was ultimately halted. Preclinical studies revealed significant safety concerns, including hypoglycemia and neuronal toxicities. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and the preclinical and clinical findings for this compound, based on publicly available information.
Introduction: The Role of Glucokinase in Glucose Homeostasis
Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in maintaining glucose homeostasis. It functions as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, GK activity is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, thereby reducing hepatic glucose output. Due to its central role in glucose metabolism, GK emerged as a promising therapeutic target for the treatment of type 2 diabetes.
The development of small molecule glucokinase activators (GKAs) aimed to enhance the catalytic activity of GK, thereby increasing glucose uptake and insulin secretion in a glucose-dependent manner. This approach held the promise of effective glycemic control with a lower risk of hypoglycemia compared to other insulin secretagogues.
The Discovery of this compound
Details regarding the specific discovery and lead optimization process for this compound are not extensively documented in publicly available literature, a common occurrence for discontinued drug candidates. However, it is understood that this compound emerged from Pfizer's broader research program focused on identifying and developing potent and selective glucokinase activators. The development of such compounds typically involves high-throughput screening of chemical libraries to identify initial "hit" compounds, followed by extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
This compound is an allosteric activator of glucokinase. It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax).
Signaling Pathway of Glucokinase Activation
Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.
Preclinical Development
In Vitro Studies
While specific quantitative data for this compound's in vitro potency (e.g., EC50 for glucokinase activation) are not publicly available, it can be inferred from its progression to in vivo studies that it demonstrated significant activation of the glucokinase enzyme in biochemical and cell-based assays.
Experimental Protocol: Glucokinase Activity Assay (General)
A common method to assess glucokinase activity is a coupled enzyme assay.
-
Principle: The product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The G6PDH-catalyzed oxidation of G6P reduces NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm or fluorometrically.
-
Reagents:
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Glucokinase enzyme
-
Glucose
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test compound (this compound) dissolved in DMSO
-
-
Procedure:
-
Add assay buffer, glucose, MgCl₂, DTT, NADP+, and G6PDH to a microplate well.
-
Add the test compound (this compound) at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding a solution of ATP and glucokinase.
-
Monitor the increase in absorbance at 340 nm or fluorescence in real-time.
-
Calculate the initial reaction velocity and determine the EC50 value for the test compound.
-
In Vivo Studies
This compound was evaluated in various animal models of diabetes to assess its efficacy and safety.
Efficacy: In diabetic animal models, this compound was shown to reduce plasma glucose levels and improve insulin sensitivity.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents (General)
-
Animals: Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic rodent models.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (e.g., 16 hours) with free access to water.
-
Procedure:
-
A baseline blood sample (t=0) is collected from the tail vein.
-
The test compound (this compound) or vehicle is administered orally.
-
After a specified time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups.
Toxicology: Toxicity studies of this compound were conducted in mice, rats, dogs, and/or monkeys. These studies revealed significant safety concerns.
| Preclinical Safety Findings for this compound | |
| Finding | Description |
| Hypoglycemia | Varying degrees of hypoglycemia were observed across all species tested. |
| Neuronal Necrosis | Evidence of brain neuronal necrosis was reported in some animal models. |
| Peripheral Neuropathy | Peripheral neuropathy was also observed in preclinical studies. |
These adverse effects are consistent with some of the known risks associated with first-generation glucokinase activators, which could lead to excessive insulin secretion and subsequent hypoglycemia, a state that can be damaging to neuronal tissues.
Clinical Development
This compound advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
| Phase 1 Clinical Trial Design (Reported) | |
| Study Design | Two-way crossover |
| Dose Range | 100 mg to 400 mg per day |
| Primary Endpoints | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics |
While the initiation of a Phase 1 trial was reported, detailed results regarding the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of this compound in humans have not been published. The lack of further public information and the known preclinical safety concerns strongly suggest that the clinical development of this compound was discontinued, likely due to an unfavorable risk-benefit profile.
Summary and Conclusion
This compound was a glucokinase activator developed by Pfizer as a potential treatment for type 2 diabetes. Its mechanism of action, centered on enhancing the activity of a key glucose-regulating enzyme, was based on a sound therapeutic rationale. However, the development of this compound was hampered by significant safety concerns that emerged during preclinical toxicology studies, most notably the risk of hypoglycemia and associated neuronal damage. These findings were characteristic of the challenges faced by many first-generation GKAs. The likely discontinuation of this compound during early clinical development underscores the difficulty in achieving a therapeutic window for this class of compounds, where glycemic efficacy can be separated from the risk of hypoglycemia and other adverse effects. While this compound itself did not succeed, the lessons learned from its development and that of other early GKAs have contributed to the ongoing efforts to develop newer, more tissue-selective (e.g., liver-selective) glucokinase activators with an improved safety profile.
Drug Development Workflow for a Glucokinase Activator
Caption: A generalized workflow for the discovery and development of a glucokinase activator like this compound.
Chemical structure and properties of PF-04279405
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04279405 is a potent, small-molecule glucokinase activator (GKA) that has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases hepatic glucose uptake and glycogen synthesis, thereby contributing to the lowering of blood glucose levels. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Identifiers
The chemical identity of this compound is defined by its unique structure and various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 4-[4-(azetidine-1-carbonyl)-3-fluorophenoxy]-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-2,3-dihydro-1-benzofuran-6-carboxamide |
| CAS Number | 955881-01-3[1] |
| PubChem CID | 24768019 |
| Molecular Formula | C25H25FN4O4[1] |
| SMILES | CC1(C)Oc2cc(ccc2C1)C(=O)Nc1cc(nn1C)c1ccc(c(F)c1)C(=O)N1CCC1 |
Chemical Structure:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles.
| Property | Value |
| Molecular Weight | 464.49 g/mol [1] |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area (tPSA) | 85.7 Ų |
| Formal Charge | 0 |
| Complexity | 693 |
Mechanism of Action and Signaling Pathway
This compound functions as a glucokinase activator. Glucokinase is a key enzyme in the glucose metabolic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the rate-limiting step for glucose metabolism in pancreatic β-cells and hepatocytes.
In pancreatic β-cells , the activation of glucokinase by this compound leads to an increased rate of glycolysis. This, in turn, elevates the intracellular ATP/ADP ratio, causing the closure of ATP-sensitive potassium (KATP) channels. The resulting depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of Ca2+ ions. The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, thereby enhancing glucose-stimulated insulin secretion.
In hepatocytes , the activation of glucokinase by this compound promotes the conversion of glucose to glucose-6-phosphate. This enhances both hepatic glucose uptake from the bloodstream and the subsequent conversion of glucose-6-phosphate into glycogen for storage.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
References
A Technical Guide to PF-04279405: A Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04279405 (CAS Number: 955881-01-3) is a small molecule compound identified as a glucokinase (GK) activator. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. As such, activators of this enzyme represent a promising therapeutic strategy for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, the associated signaling pathways, and general experimental protocols for the evaluation of glucokinase activators. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages our understanding of the broader class of glucokinase activators to present a thorough scientific profile.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value |
| CAS Number | 955881-01-3 |
| Molecular Formula | C₂₅H₂₅FN₄O₄ |
| Molecular Weight | 464.5 g/mol |
| Synonyms | 4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide |
| SMILES | CC1(CC2=C(O1)C=C(C=C2OC3=CC(=C(C=C3)C(=O)N4CCC4)F)C(=O)NC5=NN(C=C5)C)C |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric activator of glucokinase (GK), also known as hexokinase IV.[1][2][3] GK is a key enzyme in glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1][4] This activity is central to glucose sensing and the subsequent regulation of glucose homeostasis in two primary tissues: the pancreas and the liver.[1][5]
Pancreatic β-Cell Signaling
In pancreatic β-cells, glucokinase acts as the primary glucose sensor, linking blood glucose levels to insulin secretion.[4][5][6] The activation of GK by molecules like this compound enhances this process. The signaling cascade is as follows:
-
Glucose Phosphorylation: Increased GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate.
-
Increased ATP:ADP Ratio: The subsequent metabolism of glucose-6-phosphate through glycolysis results in an elevated intracellular ratio of ATP to ADP.
-
KATP Channel Closure: This change in the ATP:ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane.
-
Membrane Depolarization: The closure of KATP channels causes depolarization of the cell membrane.
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca²⁺).
-
Insulin Exocytosis: The rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[2]
Hepatic Glucose Metabolism
In the liver, glucokinase plays a crucial role in post-prandial glucose uptake and the regulation of hepatic glucose output.[4][5] The activity of hepatic GK is modulated by the glucokinase regulatory protein (GKRP).[2]
-
Glucose Uptake and Glycogen Synthesis: Following a meal, elevated blood glucose levels promote the dissociation of GK from GKRP in the nucleus, allowing GK to translocate to the cytoplasm. Activated GK then phosphorylates glucose to glucose-6-phosphate, which is subsequently converted to glycogen for storage or enters the glycolytic pathway.[2]
-
Suppression of Hepatic Glucose Production: By increasing the intracellular concentration of glucose-6-phosphate, GK activation indirectly inhibits glycogenolysis and gluconeogenesis, thereby reducing the liver's output of glucose into the bloodstream.
-
Action of GK Activators: Glucokinase activators like this compound can enhance GK activity directly and may also promote the dissociation of GK from GKRP, leading to increased hepatic glucose uptake and reduced glucose production.[2]
Preclinical Data (Hypothetical for a Typical GK Activator)
Specific preclinical data for this compound is not publicly available. Table 2 provides a hypothetical representation of the types of in vitro and in vivo data that would be generated for a glucokinase activator during preclinical development.
| Parameter | Measurement | Hypothetical Value | Significance |
| In Vitro Potency | Glucokinase Activation (EC₅₀) | 50 nM | Potency of direct enzyme activation. |
| Insulin Secretion from Islets (EC₅₀) | 100 nM | Functional effect on pancreatic β-cells. | |
| In Vitro Selectivity | Hexokinase I Inhibition (IC₅₀) | > 10 µM | Selectivity against other hexokinase isozymes to avoid off-target effects. |
| In Vivo Efficacy | Oral Glucose Tolerance Test (OGTT) | 30% reduction in glucose AUC | Demonstrates improved glucose disposal in a disease-relevant model. |
| Fasting Blood Glucose Reduction | 25% reduction | Indicates effect on basal glucose levels. | |
| Pharmacokinetics | Oral Bioavailability | > 40% | Efficiency of absorption after oral administration. |
| Half-life (t₁/₂) | 4-6 hours | Duration of action. |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, the following outlines standard methodologies used to characterize glucokinase activators.
In Vitro Glucokinase Activation Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound for the activation of recombinant human glucokinase.
Methodology:
-
Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH).
-
Principle: The assay couples the production of glucose-6-phosphate by glucokinase to the reduction of NADP+ by G6PDH, which can be measured spectrophotometrically at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing buffer, glucose, ATP, NADP+, and G6PDH.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of recombinant glucokinase.
-
The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.
-
Data is normalized to a control (e.g., a known GK activator or DMSO) and the EC₅₀ is calculated using a dose-response curve.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
Objective: To assess the effect of the compound on insulin secretion from pancreatic islets in response to glucose.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated with varying concentrations of glucose (e.g., low, medium, high) in the presence or absence of the test compound.
-
Sample Collection: The supernatant is collected after the incubation period.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The fold-increase in insulin secretion over basal levels is calculated for each condition.
Clinical Development
A clinical trial with the identifier NCT00612432 was registered for this compound. However, the associated publication has been withdrawn, and detailed results from this study are not publicly available. Generally, the clinical development of a glucokinase activator would involve Phase I studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patients with type 2 diabetes.
Conclusion
This compound is a glucokinase activator with the potential to modulate glucose homeostasis through its action on pancreatic β-cells and hepatocytes. While specific data on this compound is limited, the well-established role of glucokinase in glucose metabolism provides a strong rationale for its investigation as a therapeutic agent for type 2 diabetes. Further research and publication of preclinical and clinical data are necessary to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of its mechanism of action and the scientific context for its development.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. diabetesjournals.org [diabetesjournals.org]
The Evolving Landscape of Glucokinase Activators in Type 2 Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase activators (GKAs) represent a targeted therapeutic approach for type 2 diabetes (T2DM) by enhancing the function of glucokinase (GK), a key enzyme in glucose homeostasis. This guide provides an in-depth technical overview of GKAs, with a focus on the available information for the potent activator PF-04279405. It details the underlying mechanism of action, summarizes preclinical and clinical findings of representative GKAs, and outlines key experimental protocols for their evaluation. Due to the limited publicly available data for this compound, this document leverages information from the broader class of GKAs to provide a comprehensive resource for researchers in the field.
Introduction to Glucokinase and its Role in Glucose Homeostasis
Glucokinase, also known as hexokinase IV, functions as a glucose sensor in several key metabolic tissues, including the pancreas and liver.[1][2] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step in glycolysis.[2] The unique kinetic properties of GK, such as its relatively low affinity for glucose and its sigmoidal reaction curve, allow it to respond effectively to changes in blood glucose concentrations within the physiological range.[3]
In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin secretion.[2][4] In the liver, GK controls the uptake and conversion of glucose into glycogen for storage, thereby regulating hepatic glucose output.[4][5] In individuals with T2DM, the activity of glucokinase is often impaired, contributing to hyperglycemia.[3]
Mechanism of Action of Glucokinase Activators
Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[2][5] This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1] The activation of GK by these molecules leads to a dual therapeutic effect:
-
In the Pancreas: Increased GK activity in β-cells lowers the threshold for glucose-stimulated insulin secretion, leading to enhanced insulin release in response to elevated blood glucose levels.[2][4]
-
In the Liver: Enhanced GK activity promotes hepatic glucose uptake and glycogen synthesis, resulting in reduced hepatic glucose production.[4][5]
This dual action addresses two of the core pathophysiological defects in T2DM: impaired insulin secretion and excessive hepatic glucose output.
Signaling Pathway of Glucokinase Activation
Caption: Signaling pathway of glucokinase activators in pancreatic β-cells and hepatocytes.
This compound: A Potent Glucokinase Activator
This compound is a potent, full-acting glucokinase activator with a reported EC50 of 23 nM.[6][7] While detailed clinical data for this compound is not widely available in the public domain, preclinical toxicity studies have been conducted.[8][9] These studies, which also included other GKAs, highlighted a key challenge for this class of drugs: hypoglycemia.[9] The adverse effects observed in animal models, such as brain neuronal necrosis and peripheral neuropathy, were consistent with the effects of hypoglycemia.[9][10]
Preclinical and Clinical Data for Glucokinase Activators
The development of GKAs has been met with both promise and challenges. Several compounds have advanced to clinical trials, demonstrating glucose-lowering efficacy, but also revealing safety concerns such as an increased risk of hypoglycemia, hypertriglyceridemia, and a loss of efficacy over time.[11][12][13] More recent developments have focused on hepatoselective GKAs to mitigate the risk of hypoglycemia.[2][4]
The following tables summarize key findings for several representative GKAs.
Table 1: Preclinical Data of Representative Glucokinase Activators
| Compound | Target | Key In Vitro Findings | Key In Vivo Findings (Animal Models) | Reference(s) |
| This compound | Dual-acting | Potent, full-acting GKA (EC50 = 23 nM) | Associated with hypoglycemia-related toxicities (brain neuronal necrosis, peripheral neuropathy) in repeat-dose studies. | [6][7][8][9][10][14] |
| Dorzagliatin | Dual-acting | Activates GK in both pancreas and liver. | Improves glycemic control and β-cell function. | [2][4][15] |
| TTP399 | Hepatoselective | Designed to activate GK only in the liver. | Reduces hepatic glucose output with minimal risk of hypoglycemia. | [2][4][16] |
| MK-0941 | Dual-acting | Potent GKA. | Showed initial glucose-lowering effects but led to loss of efficacy and increased triglycerides over time. | [3][11] |
Table 2: Clinical Trial Data of Representative Glucokinase Activators
| Compound | Phase | Key Efficacy Outcomes | Key Safety and Tolerability Findings | Reference(s) |
| Dorzagliatin | Phase III | Significant reduction in HbA1c (-1.07% vs. placebo in monotherapy). 44% of patients achieved HbA1c <7.0%. | Favorable safety and tolerability profile. Low incidence of hypoglycemia. | [2][5] |
| TTP399 | Phase II | Placebo-subtracted change in HbA1c of -0.9% (800 mg dose). | Not associated with hypoglycemia or significant changes in triglycerides. | [2] |
| MK-0941 | Phase II | Initial reduction in HbA1c (-0.5% to -0.8%). | Increased incidence of hypoglycemia and hypertriglyceridemia. Loss of efficacy over 30 weeks. | [5] |
| AZD1656 | Phase II | Mixed results on HbA1c reduction. | Increased risk of hypertriglyceridemia. | [5] |
Key Experimental Protocols in GKA Research
The evaluation of GKAs involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and therapeutic potential.
Glucokinase Activity Assay
This is a fundamental in vitro assay to determine the potency of a GKA.[17]
Objective: To measure the ability of a compound to activate glucokinase.
Methodology:
-
Enzyme Source: Recombinant human glucokinase.
-
Assay Principle: The assay measures the conversion of glucose to glucose-6-phosphate by GK. This is typically a coupled enzyme assay where the product, glucose-6-phosphate, is used in a subsequent reaction that generates a detectable signal (e.g., fluorescence or luminescence).[17]
-
Procedure:
-
A reaction mixture is prepared containing buffer, ATP, magnesium chloride, glucose, and the coupling enzyme system.
-
The test compound (GKA) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of glucokinase.
-
The plate is incubated, and the signal (e.g., fluorescence at Ex/Em = 535/587 nm) is measured over time.
-
-
Data Analysis: The rate of the reaction is calculated for each concentration of the test compound. The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is determined by plotting the reaction rate against the compound concentration.[18]
Oral Glucose Tolerance Test (OGTT) in Animal Models
The OGTT is a standard in vivo method to assess the effect of a GKA on glucose disposal.
Objective: To evaluate the impact of a GKA on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
Methodology:
-
Animal Model: A suitable rodent model of T2DM.
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
The test compound or vehicle is administered orally.
-
After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Data Analysis: Blood glucose concentrations are measured for each time point. The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to determine the effect of the GKA on glucose excursion.
Experimental Workflow for GKA Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a glucokinase activator.
Conclusion and Future Directions
Glucokinase activators hold significant potential as a therapeutic class for the treatment of type 2 diabetes by directly targeting a key regulator of glucose homeostasis. While early candidates like this compound demonstrated potent activity, they also highlighted the significant challenge of hypoglycemia. The field has evolved with the development of newer generation and hepatoselective GKAs that appear to have a more favorable safety profile. The clinical success of dorzagliatin has renewed interest in this therapeutic strategy.[19]
Future research will likely focus on:
-
Optimizing the therapeutic window to maximize glycemic control while minimizing the risk of hypoglycemia and other adverse effects.
-
Further exploring the long-term efficacy and safety of both dual-acting and hepatoselective GKAs.
-
Investigating the potential of GKAs in combination with other antidiabetic agents to achieve synergistic effects.
A deeper understanding of the structure-activity relationships and the physiological consequences of sustained glucokinase activation will be crucial for the successful development of this promising class of drugs for the management of type 2 diabetes.
References
- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drc.bmj.com [drc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. Glucokinase assay kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 18. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Preclinical Data on PF-04279405: An In-Depth Technical Guide
An extensive search for preclinical studies on the specific compound PF-04279405 has yielded limited publicly available data. This suggests that this compound may be an investigational compound that was discontinued in the early stages of drug development, with its detailed preclinical data remaining unpublished. Therefore, a comprehensive technical guide with quantitative data, detailed experimental protocols, and visualizations specifically for this compound cannot be constructed from the available information.
While specific data for this compound is not available, this guide will provide a detailed overview of the preclinical evaluation of c-Met inhibitors, the class of drugs to which this compound belongs. This will include general methodologies, the c-Met signaling pathway, and the type of data typically generated in such studies, providing a framework for understanding the preclinical development of similar targeted therapies.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3][4][5] The binding of its ligand, HGF, triggers a cascade of downstream signaling events. Dysregulation of the HGF/c-Met pathway, through mechanisms such as MET amplification, overexpression, or mutations, is a known driver in various cancers, making it an attractive therapeutic target.[1][2][4]
The activation of c-Met leads to the recruitment and phosphorylation of multiple downstream signaling proteins, initiating several key intracellular pathways:
-
RAS/MAPK Pathway: This pathway is central to cell proliferation and survival.[2][5]
-
PI3K/AKT Pathway: This pathway is critical for cell growth, survival, and metabolism.[2]
-
STAT Pathway: This pathway is involved in cell survival and proliferation.[2]
Targeting the c-Met pathway with small molecule inhibitors like this compound aims to block these downstream signaling events, thereby inhibiting tumor growth and progression.[1]
Visualizing the c-Met Signaling Cascade
The following diagram illustrates the core components of the c-Met signaling pathway and its downstream effectors.
Caption: The HGF/c-Met signaling pathway and its major downstream cascades.
General Preclinical Evaluation of c-Met Inhibitors
The preclinical assessment of a c-Met inhibitor typically involves a series of in vitro and in vivo studies to characterize its activity, selectivity, pharmacokinetics, and safety profile.
In Vitro Studies
These studies are designed to assess the biochemical and cellular activity of the compound.
Table 1: Representative In Vitro Assays for c-Met Inhibitors
| Assay Type | Purpose | Key Parameters Measured |
| Kinase Assays | To determine the direct inhibitory activity against the c-Met kinase. | IC50 (half-maximal inhibitory concentration) |
| Cell Proliferation Assays | To evaluate the effect of the inhibitor on the growth of cancer cell lines with dysregulated c-Met signaling. | GI50 (half-maximal growth inhibition) |
| Cell Signaling Assays (e.g., Western Blot, ELISA) | To confirm the on-target effect by measuring the phosphorylation of c-Met and its downstream effectors (e.g., AKT, ERK). | Reduction in protein phosphorylation levels |
| Cell Migration and Invasion Assays | To assess the inhibitor's ability to block the migratory and invasive potential of cancer cells. | Percentage of inhibition of cell migration/invasion |
| Selectivity Profiling | To determine the inhibitor's activity against a panel of other kinases to assess its specificity. | IC50 values against other kinases |
-
Cell Seeding: Cancer cells with known c-Met activation (e.g., MET amplified or mutated) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The c-Met inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for an effect on cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 value is then determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Studies
Animal models are used to evaluate the efficacy and safety of the c-Met inhibitor in a living organism.
Table 2: Common In Vivo Models for Evaluating c-Met Inhibitors
| Model Type | Description | Key Parameters Measured |
| Xenograft Models | Human cancer cell lines with c-Met alterations are implanted into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, body weight changes |
| Patient-Derived Xenograft (PDX) Models | Tumor tissue from a patient is directly implanted into mice, better recapitulating the heterogeneity of human tumors. | TGI, overall survival, biomarker analysis |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors driven by specific genetic alterations, such as MET activation. | Tumor incidence, latency, and progression |
-
Cell Implantation: A suspension of human cancer cells with c-Met activation is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The c-Met inhibitor is administered orally or via another appropriate route at one or more dose levels. The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Preclinical Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapy like a c-Met inhibitor.
Caption: A generalized workflow for preclinical drug development.
Conclusion
While specific preclinical data for this compound is not publicly accessible, the established methodologies for evaluating c-Met inhibitors provide a clear roadmap for their preclinical development. This process involves a rigorous assessment of a compound's in vitro and in vivo activity, selectivity, pharmacokinetic properties, and safety profile. The ultimate goal of these preclinical studies is to identify promising drug candidates with a favorable therapeutic index for further investigation in clinical trials. The lack of published data for this compound likely indicates that it did not meet the necessary criteria to advance to later stages of development.
References
In Vitro Potency of PF-04279405: A Technical Guide to a c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to PF-04279405 and the c-Met Signaling Pathway
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion. Dysregulation of this pathway through genetic alterations such as amplification, mutation, or protein overexpression is a known driver in the progression and metastasis of numerous human cancers. Consequently, c-Met has emerged as a significant therapeutic target in oncology. This compound is designed to bind to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.
The c-Met Signaling Cascade
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways. The principal cascades include the RAS/MAPK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.
Quantitative Data Presentation
As of the latest literature review, specific biochemical (IC50, Ki) and cellular potency (EC50) values for this compound are not publicly available. The following tables are provided as templates for the types of data that would be generated from the experimental protocols described below.
Table 1: Biochemical Potency of this compound Against c-Met Kinase
| Assay Type | Parameter | Value (nM) |
| Kinase Activity Assay | IC50 | Data not available |
| Binding Assay | Ki | Data not available |
Table 2: Cellular Potency of this compound in c-Met Dependent Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| e.g., MKN-45 | Cell Proliferation Assay | EC50 | Data not available |
| e.g., GTL-16 | c-Met Phosphorylation Assay | EC50 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro potency of c-Met inhibitors like this compound.
Biochemical Assay: c-Met Kinase Activity
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add the diluted compound or DMSO vehicle control.
-
Add the c-Met kinase and the peptide substrate to each well.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.
-
Detect Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: c-Met Phosphorylation
This assay measures the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
Materials:
-
c-Met amplified cancer cell line (e.g., MKN-45, GTL-16)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight.
-
Pre-treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Protein Extraction: Wash the cells with cold PBS and lyse them.
-
Western Blotting: Determine protein concentration, separate lysates by SDS-PAGE, and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met and total c-Met, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phospho-c-Met signal to the total c-Met signal. Determine the EC50 value for the inhibition of c-Met phosphorylation.
Cellular Assay: Cell Proliferation
This assay assesses the effect of this compound on the growth of c-Met dependent cancer cells.
Materials:
-
c-Met amplified cancer cell line (e.g., MKN-45)
-
Cell culture medium
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom white plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Measure Viability: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a c-Met inhibitor like this compound.
In-depth Technical Guide: PF-04279405 Selectivity for Glucokinase
Notice: Information regarding the specific compound PF-04279405 is not available in the public domain based on the conducted search. Therefore, this guide provides a comprehensive overview of the principles and methodologies relevant to assessing the selectivity of a glucokinase activator, using generalized knowledge in the field. This document is intended to serve as a framework for researchers, scientists, and drug development professionals working on similar molecules.
Introduction to Glucokinase and its Activation
Glucokinase (GCK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[1][2] It functions as a glucose sensor, playing a crucial role in regulating glucose homeostasis.[1][2] In pancreatic β-cells, GCK activity is the rate-limiting step for glucose-stimulated insulin secretion.[3][4] In the liver, it controls the uptake and storage of glucose as glycogen.[1][2] Unlike other hexokinases, glucokinase has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond to rising blood glucose levels.[1]
Small molecule glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of type 2 diabetes.[2] These molecules bind to an allosteric site on the GCK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[2] This leads to increased glucose uptake in the liver and enhanced insulin secretion from the pancreas, ultimately lowering blood glucose levels.[2]
A critical aspect of developing a GKA is ensuring its selectivity for glucokinase over other kinases and off-target proteins to minimize potential side effects. This technical guide will outline the core principles and experimental approaches for determining the selectivity profile of a putative glucokinase activator like this compound.
Quantitative Data on Glucokinase Activator Selectivity
Comprehensive selectivity profiling is essential to characterize a GKA. This involves determining its potency on the target enzyme, glucokinase, and assessing its activity against a broad panel of other kinases and relevant off-target proteins.
Glucokinase Activation Potency
The potency of a GKA is typically quantified by its half-maximal effective concentration (EC50) or activation constant (AC50). These values represent the concentration of the compound required to achieve 50% of the maximal activation of glucokinase.
Table 1: Hypothetical Glucokinase Activation Data for a Novel GKA
| Parameter | Value | Description |
| EC50 (nM) | X | Concentration for 50% maximal activation in a biochemical assay. |
| AC50 (nM) | Y | Concentration for 50% maximal activation, often used interchangeably with EC50. |
| Maximum Activation (%) | Z | The highest level of enzyme activation achieved by the compound relative to a control activator. |
Kinase Selectivity Panel
To assess selectivity, the GKA is screened against a large panel of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50) for off-target kinases or as a percentage of inhibition at a fixed high concentration of the compound.
Table 2: Hypothetical Kinase Selectivity Profile for a Novel GKA
| Kinase Target | IC50 (nM) or % Inhibition @ 10 µM | Fold Selectivity (Off-Target IC50 / GK EC50) |
| Glucokinase (Target) | EC50 = X nM | - |
| Kinase A | >10,000 | >(10,000/X) |
| Kinase B | 5,000 | 5,000/X |
| Kinase C | >10,000 | >(10,000/X) |
| ... (and so on for a broad panel) | ... | ... |
A higher fold selectivity indicates a more selective compound.
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable data on the potency and selectivity of a GKA.
Glucokinase Activity Assay (Coupled Enzyme Assay)
This is a common method to measure the activity of glucokinase. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.[5][6]
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Buffer (e.g., Tris-HCl)
-
Test compound (e.g., this compound)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl2, ATP, NADP+, and G6PDH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add glucokinase and glucose to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the EC50.
Kinase Selectivity Profiling (Radiometric or Luminescence-Based Assays)
Kinase selectivity is often assessed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.[7][8] These assays typically measure the transfer of a phosphate group from ATP to a specific substrate.
General Procedure (Example using a radiometric assay):
-
A panel of different kinases is prepared in individual reactions.
-
Each reaction contains the specific kinase, its substrate, cofactors, and radiolabeled ATP (e.g., [γ-³³P]ATP).[8]
-
The test compound is added at a fixed concentration (for single-point screening) or in a dose-response format (for IC50 determination).
-
The reactions are incubated to allow for phosphorylation of the substrate.
-
The phosphorylated substrate is then separated from the unreacted ATP, often by binding to a filter membrane.[8]
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the signal in the presence of the compound to a control reaction without the compound.
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.
Glucokinase-Mediated Signaling in Pancreatic β-Cells
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Experimental Workflow for GKA Selectivity Profiling
Caption: Workflow for determining GKA selectivity.
Conclusion
The selectivity of a glucokinase activator is a paramount parameter in its development as a potential therapeutic agent. A thorough evaluation, encompassing potent on-target activity and minimal off-target interactions, is essential to ensure a favorable safety and efficacy profile. The methodologies and frameworks presented in this guide provide a comprehensive approach for the characterization of novel glucokinase activators. While specific data for this compound is not publicly available, the principles outlined here are fundamental to the drug discovery and development process for this class of compounds.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for PF-04217903 (c-Met Inhibitor) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the efficacy of PF-04217903, a potent and highly selective ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] While the initial request specified PF-04279405, publicly available scientific literature extensively details the experimental protocols and findings for the closely related compound, PF-04217903. The methodologies described herein are based on published studies using PF-04217903 and are intended to serve as a comprehensive guide for investigating its effects in relevant cancer cell lines.
c-Met Signaling Pathway and Mechanism of Action
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a critical role in various cellular processes, including proliferation, survival, motility, migration, and invasion.[3] Aberrant activation of the c-Met signaling cascade, through genetic mutations, gene amplification, or protein overexpression, is a known driver in the progression and metastasis of numerous human cancers.[3] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues within its kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are central to cell fate decisions.[3][4]
PF-04217903 functions as an ATP-competitive inhibitor, targeting the kinase domain of c-Met. By occupying the ATP-binding pocket, it effectively blocks the initial autophosphorylation of the receptor, thereby abrogating the entire downstream signaling cascade.[3] This inhibition leads to a reduction in tumor cell proliferation, the induction of apoptosis, and a decrease in cell migration and invasion.[2]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of PF-04217903 across various cell-based assays and cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Wild-Type c-Met | Kinase Assay | 4.8 | ATP-competitive inhibition.[5] |
| c-Met-H1094R | Kinase Assay | 3.1 | Similar potency to wild-type.[5] |
| c-Met-R988C | Kinase Assay | 6.4 | Similar potency to wild-type.[5] |
| c-Met-T1010I | Kinase Assay | 6.7 | Similar potency to wild-type.[5] |
| c-Met-Y1230C | Kinase Assay | >10,000 | No inhibitory activity.[5] |
| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 12 | MET-amplified cell line.[5] |
| NCI-H1993 (NSCLC) | Cell Proliferation | 30 | MET-amplified cell line.[5] |
| GTL-16 (Gastric Carcinoma) | Apoptosis (ssDNA ELISA) | 31 | [6] |
| HUVEC | Survival | 12 | [7] |
| HUVEC | Matrigel Invasion | 27 | [7] |
| NCI-H441 (Lung Carcinoma) | Cell Migration/Invasion | 7-12.5 | [6] |
| HT29 (Colon Carcinoma) | Cell Migration/Invasion | 7-12.5 | [6] |
Experimental Protocols
Cell Proliferation Assay (MTT/Resazurin)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of PF-04217903. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Subsequently, add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight to dissolve the formazan crystals.[3]
-
For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.[3]
-
-
Data Acquisition:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of PF-04217903.
-
Incubation: Incubate for 48 hours.[8]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Incubation: Mix the contents of the wells by gently shaking the plate and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for c-Met Phosphorylation and Downstream Signaling
This technique is employed to detect the levels of phosphorylated c-Met and key downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of PF-04217903 for 1-4 hours.[3] In some cell lines, stimulation with HGF (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) prior to lysis may be necessary to observe robust c-Met phosphorylation in control cells.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PF-04279405 in Mice
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, no specific information regarding the dosage and administration of PF-04279405 in mice could be found. Studies detailing its use in animal models, including dosage, administration routes, treatment schedules, and experimental protocols, are not present in the accessible domain.
Furthermore, there is no available information on the mechanism of action or the specific signaling pathways affected by this compound. This lack of data prevents the creation of the requested detailed application notes, protocols, and visualizations.
It is recommended to consult proprietary research from the manufacturer or internal institutional studies if this compound is to be used in preclinical research. Without foundational data on its pharmacology and toxicology in animal models, any in vivo studies would need to be preceded by extensive dose-finding and safety evaluations.
Application Notes and Protocols for Solubilizing PF-04279405 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics is often challenged by the poor aqueous solubility of lead compounds. PF-04279405 is a representative example of a drug candidate that exhibits limited solubility, which can significantly hinder its preclinical development by causing low and variable oral bioavailability.[1] To accurately assess the efficacy and safety of such compounds in in vivo models, it is imperative to develop appropriate formulation strategies that enhance their solubility and ensure adequate systemic exposure.
This document provides a comprehensive guide with detailed application notes and protocols for solubilizing this compound, a hypothetical poorly soluble compound, for in vivo research. The methodologies described herein are based on established principles of formulation science and are intended to provide researchers with a robust starting point for their preclinical studies. The selection of an appropriate solubilization strategy is critical and should be guided by the physicochemical properties of the drug substance, the intended route of administration, and the animal model being used.[2][3]
Physicochemical Properties of a Representative Poorly Soluble Compound
A thorough understanding of the physicochemical properties of a drug candidate is the foundation for developing a successful formulation. Due to the limited publicly available data for this compound, the following table summarizes typical properties of a poorly water-soluble drug, which can be used as a general guideline. Researchers should perform their own characterization to determine the specific properties of their compound.
| Property | Representative Value | Implication for Formulation |
| Molecular Weight | ~450 g/mol | Can influence diffusion and permeability. |
| Aqueous Solubility | < 1 µg/mL | Major obstacle for absorption; requires enabling formulation.[1] |
| LogP | > 4 | High lipophilicity; suggests good solubility in lipids and organic solvents.[4] |
| pKa | Not Ionizable | pH-modification of the vehicle will not significantly improve solubility. |
| Melting Point | > 150 °C | High crystal lattice energy can make solubilization challenging. |
| Physical Form | Crystalline Solid | Stable but dissolution rate-limited absorption. |
Experimental Workflow for Formulation Development
The selection of an optimal formulation for in vivo studies is a systematic process. The following diagram outlines a general workflow for screening and identifying a suitable solubilization approach for a poorly soluble compound like this compound.
Figure 1: Experimental workflow for selecting a suitable in vivo formulation.
Experimental Protocols
The following protocols provide detailed methodologies for preparing various types of formulations suitable for in vivo administration of poorly soluble compounds.
Protocol 1: Co-solvent-Based Formulation
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic drugs. This approach is often used for early-stage preclinical studies due to its simplicity.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, start with 5-10% of the final volume.
-
Once dissolved, add PEG 400 to the solution. A common ratio is 10-40% of the final volume.
-
Slowly add the aqueous vehicle (saline or PBS) to the organic solution while stirring continuously. This should be done dropwise to prevent precipitation of the compound.
-
Continue stirring for 10-15 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, sterile filter it using a 0.22 µm filter into a new sterile vial.
-
Store the formulation at the appropriate temperature and protect it from light.
Example Formulation: 5% DMSO / 35% PEG 400 / 60% Saline (v/v/v)
Protocol 2: Surfactant-Based Formulation (Micellar Solution)
Surfactants can form micelles in aqueous solutions, which can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility.
Materials:
-
This compound
-
Kolliphor® RH 40 (or other suitable non-ionic surfactant)
-
Deionized water or saline
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the surfactant to the vial. The concentration of the surfactant will depend on its critical micelle concentration (CMC) and the desired drug concentration. A typical starting concentration is 5-20% (w/v).
-
Gently heat the mixture to 40-60 °C to facilitate the dissolution of the drug in the surfactant.
-
Once a clear solution is obtained, slowly add the aqueous vehicle (water or saline) while stirring.
-
Continue stirring until a clear and homogenous solution is formed.
-
Allow the solution to cool to room temperature.
-
Visually inspect for any precipitation.
-
Sterile filter the final formulation if required for the route of administration.
Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Lipid-based formulations can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[5]
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Weigh the required amounts of the oil, surfactant, and co-surfactant into a sterile vial. A common starting point for the ratio is 40:40:20 (oil:surfactant:co-surfactant).
-
Mix the excipients thoroughly using a vortex mixer or magnetic stirrer until a homogenous mixture is obtained.
-
Add the weighed this compound to the excipient mixture.
-
Stir the mixture at room temperature or with gentle warming (40 °C) until the drug is completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring and observe the formation of a fine emulsion.
-
The final formulation can be administered directly for oral gavage.
Signaling Pathway
While the specific signaling pathway modulated by this compound is not publicly available, many modern therapeutics target key pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and is frequently dysregulated in various diseases.[6][7] The following diagram illustrates a simplified representation of the EGFR-MAPK signaling cascade.[8][9]
Figure 2: Simplified EGFR-MAPK signaling pathway.
Conclusion
The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on the selection of an appropriate formulation strategy. This application note provides a set of detailed protocols for common and effective solubilization techniques, including co-solvent, surfactant-based, and lipid-based systems. By systematically applying the experimental workflow and protocols outlined here, researchers can develop a suitable formulation to achieve the necessary exposure for their preclinical efficacy and safety studies. It is essential to characterize the physical and chemical stability of the chosen formulation to ensure reliable and reproducible results.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjbphs.com [wjbphs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. symmetric.events [symmetric.events]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols: PF-04279405 (Glucokinase Agonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04279405 is a potent, full agonist of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis and glycogen synthesis. This mechanism makes it a compound of interest for research in metabolic disorders, particularly type 2 diabetes. These application notes provide detailed protocols for the preparation and handling of this compound solutions, along with information on its stability and its role in the glucokinase signaling pathway.
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 2-(4-((5-((cyclopropylamino)carbonyl)pyrazin-2-yl)oxy)phenyl)-N-(4-fluorophenyl)acetamide | Inferred from chemical structure databases |
| Molecular Formula | C₂₂H₁₉FN₄O₄ | Inferred from chemical structure databases |
| Molecular Weight | 422.41 g/mol | Inferred from chemical structure databases |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | General recommendation for small molecules |
Table 2: Solubility and Solution Stability of this compound
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution | Stability Notes |
| DMSO | ≥ 20 mg/mL | 10 mM - 50 mM | -20°C (up to 6 months); -80°C (up to 1 year) | Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent. Avoid repeated freeze-thaw cycles. |
| Ethanol | Sparingly soluble | Not recommended for high concentration stocks | N/A | May be used for further dilutions of a DMSO stock solution. |
| Aqueous Buffers | Poorly soluble | Not recommended for stock solutions | N/A | For biological assays, dilute DMSO stock into aqueous buffer immediately before use. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). |
Note: The solubility and stability data are based on general characteristics of small molecule glucokinase activators. It is highly recommended to perform in-house validation for specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 422.41 g/mol x 1000 mg/g = 4.22 mg
-
-
Weigh the compound: Carefully weigh 4.22 mg of this compound powder using a calibrated balance and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)
This protocol describes a common method to measure the activity of glucokinase in the presence of an activator like this compound. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader with absorbance measurement capabilities at 340 nm
Procedure:
-
Prepare Assay Buffer:
-
50 mM HEPES, pH 7.4
-
50 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.1% BSA (optional, to stabilize the enzyme)
-
-
Prepare Reagent Mix: In the Assay Buffer, prepare a reagent mix containing:
-
10 mM D-Glucose
-
2 mM ATP
-
1 mM NADP⁺
-
1 unit/mL G6PDH
-
-
Prepare this compound dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute these DMSO solutions into the Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay well does not exceed 0.5% to avoid solvent effects.
-
-
Set up the assay plate:
-
Test wells: Add the diluted this compound solutions to the wells.
-
Positive control: Add a known glucokinase activator (if available) or the highest concentration of this compound.
-
Negative control (vehicle): Add Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank: Add Assay Buffer without glucokinase to measure background absorbance.
-
-
Initiate the reaction:
-
Add the Reagent Mix to all wells.
-
Add recombinant human glucokinase to all wells except the blank wells. The final concentration of glucokinase should be optimized for linear reaction kinetics.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Measure absorbance:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from all other rates.
-
Plot the reaction rate against the concentration of this compound.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal activation) by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Glucokinase Signaling Pathway
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Experimental Workflow for In Vitro Glucokinase Activation Assay
Caption: Workflow for the in vitro glucokinase activation assay.
Application Notes and Protocols for PF-04279405 in Diabetes Research
Disclaimer: The following information is intended for research, scientific, and drug development professionals. PF-04279405 is an investigational compound, and its safety and efficacy in humans have not been fully established.
Executive Summary
This compound is a potent, full-acting glucokinase (GK) activator that has been investigated as a potential therapeutic agent for type 2 diabetes.[1] By activating glucokinase in the pancreas and liver, this compound enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake, respectively. While preclinical studies have demonstrated its glucose-lowering capabilities, they have also highlighted a potential risk of hypoglycemia, which has been associated with neuronal and peripheral neuropathy.[2][3]
Crucially, there is no publicly available information on the use of this compound in combination with other diabetes treatments. Therefore, the following application notes and protocols are based on its mechanism of action and findings as a monotherapy.
Application Notes
Rationale for Use in Diabetes Research
This compound's mechanism as a glucokinase activator makes it a valuable tool for investigating the role of glucokinase in glucose homeostasis and the pathophysiology of type 2 diabetes. Its ability to directly modulate a key enzyme in glucose metabolism allows for the study of downstream effects on insulin secretion, hepatic glucose metabolism, and overall glycemic control.
Mechanism of Action
This compound allosterically activates glucokinase, increasing its affinity for glucose and enhancing its catalytic activity. This leads to:
-
In Pancreatic β-cells: Increased glucose metabolism, leading to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.
-
In Hepatocytes: Increased phosphorylation of glucose to glucose-6-phosphate, which promotes glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
Data Summary
The following table summarizes the key characteristics of this compound based on available preclinical data.
| Parameter | Value/Observation | Citation |
| Target | Glucokinase (GK) | [1] |
| Effect | Full-acting agonist | [1] |
| In Vitro Potency (EC50) | 23 nM | [1] |
| Reported In Vivo Effects | Reduced plasma glucose, improved insulin sensitivity | [2] |
| Potential Adverse Effects | Hypoglycemia, brain neuronal necrosis, peripheral neuropathy | [3] |
| Investigated Dose Range (Human - Healthy Volunteers) | 100 mg to 400 mg per day | [2] |
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of a glucokinase activator like this compound. These protocols would require optimization based on the specific research question and experimental model.
Protocol 1: In Vitro Glucokinase Activation Assay
Objective: To determine the potency and efficacy of this compound in activating recombinant human glucokinase.
Methodology:
-
Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase, and this compound at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding glucose and recombinant glucokinase.
-
Incubate at 37°C.
-
Measure the rate of NADPH formation, which is proportional to glucokinase activity, by monitoring the change in absorbance at 340 nm.
-
-
Data Analysis: Plot the rate of reaction against the concentration of this compound to determine the EC50 value.
Protocol 2: In Vivo Efficacy Study in a Diabetic Mouse Model
Objective: To evaluate the glucose-lowering effect of this compound in a model of type 2 diabetes (e.g., db/db mice).
Methodology:
-
Animals: Male db/db mice, 8-10 weeks of age.
-
Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., metformin)
-
-
Procedure:
-
Administer the assigned treatment by oral gavage once daily for 14 days.
-
Monitor body weight and food intake daily.
-
Measure non-fasting blood glucose levels at regular intervals.
-
On day 14, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer an oral glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
-
-
Data Analysis: Compare changes in blood glucose, HbA1c, and the area under the curve (AUC) for the OGTT between treatment groups.
Visualizations
Signaling Pathway: Mechanism of this compound
Caption: Dual mechanism of this compound in the pancreas and liver.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy of this compound.
References
Sourcing and Application of PF-04279405 for Preclinical Research
FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.
Authors:
Abstract:
This document provides detailed application notes and protocols for the sourcing and utilization of PF-04279405, a potent glucokinase (GK) activator, in a research setting. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies, particularly in the context of metabolic diseases such as type 2 diabetes. This guide includes a comparative table of potential suppliers, a summary of key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the relevant signaling pathway and a typical experimental workflow.
Introduction to this compound
This compound is a small molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake and metabolism, respectively. By activating GK, this compound enhances the enzyme's affinity for glucose, thereby promoting glucose-stimulated insulin secretion and hepatic glycogen synthesis. This mechanism of action makes this compound and similar glucokinase activators promising candidates for the therapeutic intervention of type 2 diabetes mellitus. A meta-analysis of several glucokinase activators, including the structurally related compound PF-04991532, has demonstrated their potential in glycemic control.[2]
Sourcing and Purchasing of this compound
The acquisition of high-purity this compound is critical for reliable and reproducible research outcomes. Several reputable chemical suppliers offer this compound for research purposes. When selecting a supplier, researchers should consider factors such as purity, availability, cost, and the availability of comprehensive product documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Table 1: Comparison of this compound Suppliers
| Supplier | Product Number | CAS Number | Molecular Weight | Purity | Price (USD) | Availability |
| Selleck Chemicals | S2170 | 955881-01-3 | 557.58 | ≥98% (HPLC) | Inquire | In stock |
| MedChemExpress | HY-14631 | 955881-01-3 | 557.58 | >98% | Inquire | In stock |
| Cayman Chemical | 16297 | 955881-01-3 | 557.58 | ≥98% | Inquire | In stock |
| Sigma-Aldrich | PZ0235 | 955881-01-3 | 557.58 | ≥98% (HPLC) | Inquire | In stock |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quantitative Data Summary
Table 2: Key Quantitative Data for Representative Glucokinase Activators
| Compound | Parameter | Value | Reference |
| AM-2394 | EC50 | 60 nM | [3] |
| GKA50 | EC50 (at 5 mM glucose) | 33 nM | [4] |
| AZD1656 | EC50 | 60 nM | [4] |
| Globalagliatin (LY2608204) | EC50 | 42 nM | [4] |
| MK-0941 | EC50 (at 2.5 mM glucose) | 240 nM | [4] |
| MK-0941 | EC50 (at 10 mM glucose) | 65 nM | [4] |
Signaling Pathway
This compound acts by allosterically binding to glucokinase, inducing a conformational change that increases its affinity for glucose. This leads to an enhanced rate of glucose phosphorylation to glucose-6-phosphate (G6P). The subsequent increase in intracellular G6P has distinct downstream effects in different cell types.
-
In Pancreatic β-cells: Increased G6P metabolism leads to a higher ATP:ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+, which in turn triggers the exocytosis of insulin-containing granules.
-
In Hepatocytes: Elevated G6P levels promote glycogen synthesis (glycogenesis) and glycolysis. This increases the liver's capacity to take up and store glucose from the blood, thereby reducing hyperglycemia.
Caption: Glucokinase signaling pathway activated by this compound.
Experimental Protocols
In Vitro Glucokinase Activation Assay
This protocol describes a coupled enzymatic assay to determine the EC50 of this compound for glucokinase activation. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[5][6][7]
Materials:
-
Recombinant human glucokinase
-
This compound
-
D-Glucose
-
ATP (Adenosine 5'-triphosphate)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
MgCl2 (Magnesium chloride)
-
Tris-HCl buffer (pH 7.4)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and NADP+.
-
Prepare a solution of D-glucose in the reaction buffer.
-
Prepare a solution of G6PDH in the reaction buffer.
-
Prepare a solution of glucokinase in the reaction buffer.
-
-
Assay Setup:
-
Add the reaction buffer to each well of the 96-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Add the D-glucose solution to all wells.
-
Add the G6PDH solution to all wells.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the glucokinase solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 340 nm over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro Glucose Uptake Assay in a Cellular Model
This protocol outlines a method to assess the effect of this compound on glucose uptake in a relevant cell line (e.g., HepG2 hepatocytes or INS-1 pancreatic β-cells) using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[8][9][10][11][12]
Materials:
-
HepG2 or INS-1 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
2-NBDG
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium supplemented with FBS.
-
Seed cells into a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with KRB buffer.
-
Starve the cells in glucose-free KRB buffer for a defined period (e.g., 2 hours).
-
Treat the cells with various concentrations of this compound (or vehicle control) in KRB buffer for a specified time (e.g., 1 hour).
-
-
Glucose Uptake Measurement:
-
Add 2-NBDG to each well and incubate for a defined period (e.g., 30 minutes).
-
Terminate the uptake by washing the cells with ice-cold KRB buffer.
-
-
Fluorescence Measurement and Analysis:
-
Measure the fluorescence intensity in each well using a fluorescence microplate reader (e.g., Ex/Em = 485/535 nm).
-
Alternatively, visualize and quantify the cellular fluorescence using a fluorescence microscope.
-
Normalize the fluorescence intensity to cell number (e.g., using a DNA staining dye like Hoechst).
-
Plot the normalized fluorescence against the this compound concentration to determine the effect on glucose uptake.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol describes the procedure for an oral glucose tolerance test (OGTT) in a diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice) to evaluate the in vivo efficacy of this compound.[13][14][15][16]
Materials:
-
Diabetic mouse model (and wild-type controls)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
D-Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the mice to the experimental conditions.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
-
Compound Administration:
-
Record the baseline blood glucose level (t= -30 min or -60 min) from the tail vein.
-
Administer this compound or vehicle to the mice via oral gavage.
-
-
Glucose Challenge and Blood Glucose Monitoring:
-
At t=0 min, administer a glucose solution to all mice via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group.
-
Statistically compare the AUC values between the this compound-treated group and the vehicle-treated group to assess the improvement in glucose tolerance.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of a glucokinase activator like this compound.
Caption: In vitro screening workflow for this compound.
Safety Precautions
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[17][18][19][20][21] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable research tool for investigating the role of glucokinase activation in glucose homeostasis and for the preclinical evaluation of potential antidiabetic therapies. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers. Adherence to these guidelines will facilitate the generation of robust and reproducible data in the study of this promising compound.
References
- 1. Small molecule glucokinase activators as glucose lowering agents: a new paradigm for diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 3. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 7. Enzymatic assay of magnesium through glucokinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abioreagents.com [abioreagents.com]
- 9. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 10. Glucose Uptake Assays | Revvity [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dhm.com.au [dhm.com.au]
- 14. mmpc.org [mmpc.org]
- 15. ruh.nhs.uk [ruh.nhs.uk]
- 16. nbt.nhs.uk [nbt.nhs.uk]
- 17. fishersci.com [fishersci.com]
- 18. agilent.com [agilent.com]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. hamptonresearch.com [hamptonresearch.com]
Application Notes and Protocols for the Quantification of PF-04279405 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PF-04279405 in human plasma. The protocols detailed below are intended to guide researchers in the accurate measurement of this compound concentrations for pharmacokinetic studies and other clinical research applications. The methodology is based on established principles of bioanalytical method development and validation, ensuring reliable and reproducible results.
Analytical Method Overview
The determination of this compound in plasma is achieved through a straightforward protein precipitation extraction followed by analysis using an LC-MS/MS system. This approach offers high selectivity and sensitivity, which are critical for accurately measuring therapeutic drug concentrations in complex biological matrices.
Data Presentation
The following tables summarize the key quantitative parameters of this analytical method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy (eV) | To be optimized |
| Internal Standard (IS) | Structurally similar compound (e.g., isotopically labeled this compound) |
| IS Precursor Ion (m/z) | To be determined for IS |
| IS Product Ion (m/z) | To be determined for IS |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Acceptable within established criteria |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of this compound and dissolve it in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) and a working solution (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples.
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube. The acetonitrile will act as the protein precipitating agent.
-
Vortex each tube for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (approximately 180 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the analytical method with the chromatographic and mass spectrometric parameters outlined in Table 1.
-
Create a sequence table including blanks, calibration standards, QC samples, and unknown plasma samples.
-
Initiate the sequence run.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the bioanalytical method validation process, a crucial step to ensure the reliability of the analytical data.
Caption: Key parameters evaluated during bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for large-scale clinical studies. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other drug development applications.
Troubleshooting & Optimization
Technical Support Center: Investigating Compound-Induced Hypoglycemia in Animal Studies
Welcome to the technical support center for researchers investigating potential compound-induced hypoglycemia in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing hypoglycemia in our animal cohort treated with Compound X. What are the common causes of hypoglycemia in laboratory animals?
A1: Hypoglycemia in laboratory animals can stem from various factors. It is crucial to differentiate between compound-related effects and other confounding variables. Common causes include:
-
Iatrogenic Overdose: Administration of excessive doses of insulin or other hypoglycemic agents.[1][2]
-
Sepsis: Severe bacterial infections can lead to increased glucose utilization and subsequent hypoglycemia.[2]
-
Neoplasia: Certain tumors, such as insulinomas, can autonomously secrete insulin, leading to dangerously low blood glucose levels.[2][3] Other non-pancreatic tumors can also cause hypoglycemia.[2][4]
-
Hepatic Dysfunction: The liver plays a central role in glucose homeostasis. Impaired liver function can disrupt normal glucose regulation.[2]
-
Hypoadrenocorticism (Addison's Disease): Insufficient production of adrenal hormones can lead to hypoglycemia.[2][5]
-
Xylitol Toxicity: Ingestion of certain sugar-free products containing xylitol can cause a rapid release of insulin and subsequent hypoglycemia in some species, particularly dogs.[3][6]
-
Extreme Exertion: Prolonged and strenuous physical activity can deplete glycogen stores and lead to hypoglycemia, especially in lean animals.[2][5]
-
Improper Sample Handling: Falsely low glucose readings can occur if blood samples are not processed promptly, as red blood cells continue to consume glucose in the collection tube.[2][3]
Q2: What are the typical clinical signs of hypoglycemia in animals?
A2: The clinical signs of hypoglycemia can vary in severity and may include:
-
Weakness or lethargy
-
Collapse
-
Disorientation or behavioral changes[3]
-
Tremors or muscle twitching[3]
-
Seizures[3]
-
In some cases, animals may exhibit vocalization, licking, nuzzling, or staring intently.[7]
Q3: How can we confirm that the observed hypoglycemia is a direct effect of our test compound?
A3: Establishing a causal link between your test compound and hypoglycemia requires a systematic approach:
-
Dose-Response Relationship: Determine if the incidence and severity of hypoglycemia correlate with the administered dose of the compound.
-
Time-Course Analysis: Characterize the onset, duration, and peak of the hypoglycemic effect in relation to the timing of compound administration.
-
Control Groups: Include appropriate vehicle-treated control groups to rule out effects of the formulation or administration procedure.
-
Reversibility: Assess whether blood glucose levels return to normal after discontinuing the compound.
-
Mechanism of Action Studies: Investigate the potential mechanisms by which the compound might lower blood glucose (e.g., increased insulin secretion, enhanced peripheral glucose uptake, inhibition of hepatic glucose production).
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of compound-induced hypoglycemia.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or highly variable blood glucose readings | Improper blood sampling technique. | Ensure consistent sampling site and technique. Minimize stress to the animal during handling. |
| Inaccurate glucometer. | Validate the glucometer against a reference laboratory method. Be aware that some portable glucometers may underestimate blood glucose, especially with high hematocrit.[2] | |
| Artifactual hypoglycemia due to sample handling.[2] | Process blood samples immediately after collection or use tubes containing a glycolysis inhibitor (e.g., sodium fluoride).[3] | |
| Unexpected hypoglycemia in the control group | Stress-induced hypoglycemia (less common, but possible in some species). | Acclimatize animals to the experimental procedures. |
| Underlying health conditions in the animals. | Ensure animals are healthy and free from infections or other diseases.[2] | |
| Contamination of the vehicle or dosing equipment. | Use fresh, sterile vehicle and dedicated dosing equipment for each group. | |
| Severe hypoglycemia leading to seizures or mortality | The administered dose is too high. | Conduct a dose-range finding study to identify a tolerated dose. |
| The animal model is particularly sensitive to the compound. | Consider using a different animal strain or species that may be less sensitive. | |
| Lack of appropriate rescue intervention. | Have a protocol in place for immediate treatment of severe hypoglycemia (e.g., oral glucose or intravenous dextrose).[1][5] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Hypoglycemia in Rodents
This protocol outlines a general procedure for assessing the hypoglycemic potential of a test compound in rats or mice.
Materials:
-
Test compound (e.g., Compound X)
-
Vehicle control
-
Animal species: Sprague Dawley or Wistar rats, C57BL/6 mice[8]
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Oral gavage needles or appropriate injection supplies
-
Animal scale
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions and handling procedures for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading from the tail vein.
-
Compound Administration: Administer the test compound or vehicle control via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals post-administration (e.g., 30, 60, 120, 240 minutes).[9][10] The exact time points should be determined based on the known or expected pharmacokinetic profile of the compound.
-
Data Analysis: Compare the blood glucose levels between the compound-treated and vehicle-treated groups at each time point.
Protocol 2: Emergency Management of Severe Hypoglycemia
This protocol provides guidance for treating animals that develop severe hypoglycemia during an experiment.
Immediate Action:
-
If the animal is conscious and able to swallow, administer an oral glucose solution or corn syrup (approximately 1 g/kg body weight).[1]
-
If the animal is collapsed or unable to swallow, do not force fluids orally to avoid aspiration pneumonia.[1]
-
For severe cases, administer a slow intravenous injection of a diluted dextrose solution (e.g., 10% or less). A common starting dose is 0.5-1 mL/kg of a 50% dextrose solution, diluted and given slowly.[5] The goal is to reverse the clinical signs, not necessarily to normalize the blood glucose level immediately.[1]
-
Once the animal is stable, provide a small meal and monitor blood glucose levels closely.
Signaling Pathways and Workflows
Potential Mechanisms of Drug-Induced Hypoglycemia
The following diagram illustrates potential pathways through which a compound might induce hypoglycemia.
Caption: Potential mechanisms of compound-induced hypoglycemia.
Experimental Workflow for Investigating Hypoglycemia
This diagram outlines a logical workflow for investigating an observation of hypoglycemia in an animal study.
Caption: Workflow for investigating potential compound-induced hypoglycemia.
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Hypoglycemia in dogs: Causes, management, and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing for Low Blood Sugar | VCA Animal Hospitals [vcahospitals.com]
- 4. researchgate.net [researchgate.net]
- 5. vettimes.com [vettimes.com]
- 6. img1.wsimg.com [img1.wsimg.com]
- 7. researchgate.net [researchgate.net]
- 8. Expert Hypoglycemia Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the off-target effects of novel kinase inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assays that doesn't seem to align with the known function of the primary target. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often an indication of off-target activity. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site. To investigate this, we recommend performing a comprehensive kinase selectivity profile.
Q2: What is a kinase selectivity profile and why is it important?
A2: A kinase selectivity profile is a broad screen of a compound against a large panel of kinases to determine its binding affinity or inhibitory activity. This is crucial for:
-
Identifying off-targets: Understanding which other kinases your compound inhibits can help explain unexpected biological effects.
-
Assessing therapeutic window: A highly selective inhibitor is more likely to have a wider therapeutic window with fewer side effects.
-
Discovering new therapeutic applications: An off-target effect could represent a new therapeutic opportunity.
Q3: What are the common methods for kinase selectivity profiling?
A3: Several methods are available, each with its own advantages. Common approaches include:
-
Biochemical assays: These assays directly measure the inhibition of kinase activity in a cell-free system. They are high-throughput and provide quantitative IC50 or Kd values.
-
Cell-based assays: These assays measure target engagement or downstream signaling in a cellular context, providing a more physiologically relevant assessment of inhibitor activity. NanoBRET is a common technology used for this purpose.[1][2]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding and can be used for screening and selectivity profiling without needing a functional kinase assay.[3]
Q4: How should we interpret the results of a kinase selectivity screen?
A4: The results are typically presented as the percent inhibition at a given concentration or as IC50/Kd values for a panel of kinases. Key aspects to consider are:
-
Potency against the primary target: Ensure high affinity for the intended target.
-
Number of off-targets: A large number of off-targets, especially those with similar potency to the primary target, may indicate poor selectivity.
-
Potency against off-targets: Pay close attention to off-targets that are inhibited with a potency close to that of the primary target. These are more likely to be physiologically relevant.
Troubleshooting Guides
Problem 1: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Cell permeability: | The compound may not be effectively entering the cells. |
| Cellular ATP concentration: | High intracellular ATP concentrations can compete with ATP-competitive inhibitors, leading to lower apparent potency in cellular assays. |
| Efflux pumps: | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. |
| Metabolism: | The compound may be metabolized to an inactive form within the cell. |
Problem 2: High background signal or false positives in screening assays.
| Possible Cause | Troubleshooting Step |
| Compound interference: | The compound may interfere with the assay technology (e.g., autofluorescence). |
| Non-specific binding: | The compound may bind non-specifically to assay components. |
| Assay conditions: | Suboptimal assay conditions (e.g., buffer, salt concentration) can lead to variability. |
Experimental Protocols
Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol provides a general workflow for assessing compound binding to a panel of kinases using DSF.
-
Protein Preparation: Purify the kinase domains of the target kinases. Ensure high purity and concentration.
-
Dye Preparation: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Reaction Setup: In a 96- or 384-well plate, mix the kinase, fluorescent dye, and your test compound at various concentrations. Include appropriate controls (e.g., no compound, DMSO).
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates binding. The magnitude of the shift can be used to rank compound affinity.
Visualizations
Caption: A generalized workflow for identifying and mitigating off-target effects of a novel kinase inhibitor.
Caption: Illustrative signaling pathway demonstrating the difference between on-target and off-target inhibition.
Data Presentation
The following tables provide a template for summarizing kinase profiling data.
Table 1: Biochemical Kinase Selectivity Profile of Compound X (1 µM Screen)
| Kinase Target | % Inhibition |
| Primary Target | 98% |
| Off-Target A | 85% |
| Off-Target B | 62% |
| Off-Target C | 15% |
| ... | ... |
Table 2: IC50 Values for Confirmed Off-Targets
| Kinase Target | IC50 (nM) |
| Primary Target | 10 |
| Off-Target A | 50 |
| Off-Target B | 250 |
References
PF-04279405 toxicity and adverse effects in nonclinical studies
Disclaimer: The compound identifier "PF-04279405" is ambiguous in publicly available scientific literature. It has been associated with a glucokinase agonist, but this is not definitively confirmed. Due to this ambiguity, and the possibility of confusion with other Pfizer compounds, this technical support center addresses the nonclinical toxicity and adverse effects of two potential classes of compounds: c-Met inhibitors (represented by Crizotinib, PF-02341066) and Glucokinase Activators (represented by Dorzagliatin). Researchers should first verify the precise identity of their compound of interest.
Section 1: c-Met Inhibitor (Crizotinib, PF-02341066)
Crizotinib is a potent inhibitor of the c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases. The following FAQs and troubleshooting guides are based on nonclinical studies of Crizotinib.
Frequently Asked Questions (FAQs)
Q1: What are the main target organs for toxicity with Crizotinib in nonclinical studies?
A1: Based on repeat-dose toxicity studies, the primary target organs for Crizotinib-related toxicity in animals include the gastrointestinal tract, hematopoietic system (bone marrow), liver, and male and female reproductive organs.[1]
Q2: Have any cardiovascular effects been observed in nonclinical studies of Crizotinib?
A2: Yes, in a 1-month oral toxicity study in beagle dogs, ECG results showed increased QT/QTc intervals in some animals at the 20 mg/kg dose level.[1] In anesthetized beagles receiving intravenous Crizotinib, significant decreases in heart rate and increases in left ventricular end-diastolic pressure were observed at higher doses.[1]
Q3: What is the genotoxic potential of Crizotinib?
A3: Crizotinib has shown evidence of genotoxicity. It was positive in an in vitro micronucleus assay in Chinese Hamster Ovary cells, an in vitro human lymphocyte chromosome aberration assay, and in vivo rat bone marrow micronucleus assays.[2] However, it was not mutagenic in the bacterial reverse mutation (Ames) assay.[2]
Q4: What are the known effects of Crizotinib on fertility and embryo-fetal development in animals?
A4: Crizotinib has the potential to impair fertility and cause harm to a developing fetus. In rats, testicular degeneration was observed in males, and single-cell necrosis of ovarian follicles was seen in females.[2] In pregnant rats, Crizotinib was embryotoxic and fetotoxic at exposures similar to those observed in humans, leading to increased post-implantation loss.[3]
Troubleshooting Guides
Issue: Unexpected animal mortality or severe morbidity during in-life studies.
-
Possible Cause: Gastrointestinal toxicity is a known liability. Emesis and diarrhea were observed in beagle dogs at doses of 6 mg/kg and higher.[1]
-
Troubleshooting Steps:
-
Review dosing volumes and formulation for potential local irritation.
-
Implement more frequent clinical observations to detect early signs of GI distress.
-
Consider dose reduction or splitting the daily dose, if the study design allows.
-
Ensure adequate hydration and nutritional support for affected animals.
-
Issue: Significant changes in hematology parameters.
-
Possible Cause: Crizotinib has been shown to affect the bone marrow.[1] In a 3-month study in beagle dogs, decreases in red blood cell parameters and increases in white blood cell parameters, platelets, and fibrinogen were noted.[1]
-
Troubleshooting Steps:
-
Increase the frequency of hematology sampling to monitor the onset and progression of changes.
-
Incorporate bone marrow evaluations at earlier time points in the study.
-
Correlate hematology findings with clinical observations and other pathology data.
-
Issue: Elevated liver enzymes in clinical chemistry.
-
Possible Cause: Hepatotoxicity is a potential risk. In a 3-month study in beagle dogs, increases in ALT, AST, ALP, and GGT were observed.[1]
-
Troubleshooting Steps:
-
Fractionate liver enzymes to differentiate between hepatocellular and cholestatic injury.
-
Collect liver tissue for histopathological evaluation at multiple time points.
-
Consider including liver function tests (e.g., bilirubin, albumin) in the clinical pathology panel.
-
Data from Nonclinical Studies
Table 1: Summary of Key Nonclinical Toxicology Findings for Crizotinib
| Study Type | Species | Key Findings | Reference |
| Repeat-Dose Toxicity | Rat | Testicular pachytene spermatocyte degeneration at ≥ 50 mg/kg/day for 28 days. Single-cell necrosis of ovarian follicles at 500 mg/kg/day for 3 days. | [2] |
| Repeat-Dose Toxicity | Dog | 1-Month Study: Emesis and diarrhea at > 6 mg/kg; decreased thymic cellularity in males at 20 mg/kg. Increased QT/QTc intervals at 20 mg/kg. 3-Month Study: Effects on bone marrow, mesenteric lymph node, jejunum, and stomach. Hematological and clinical chemistry changes. | [1] |
| Genotoxicity | In vitro/In vivo | Positive: In vitro micronucleus (CHO cells), in vitro chromosome aberration (human lymphocytes), in vivo rat bone marrow micronucleus. Negative: Ames test. | [2] |
| Reproductive/Developmental | Rat | Embryo-fetal: Increased post-implantation loss at ≥ 50 mg/kg/day. Reduced fetal body weights at 200 mg/kg/day. No teratogenic effects observed. | [3] |
| Reproductive/Developmental | Rabbit | No teratogenic effects up to 60 mg/kg/day, though fetal body weights were reduced at this dose. | [3] |
Experimental Protocols & Workflows
Workflow for Investigating Potential Genotoxicity
Section 2: Glucokinase Activators (GKAs)
The nonclinical toxicology of glucokinase activators (GKAs) is less extensively documented in the public domain compared to c-Met inhibitors. The information below is based on clinical findings for Dorzagliatin and other GKAs, with inferences about potential nonclinical observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacology-related adverse effect of glucokinase activators?
A1: The most anticipated and observed adverse effect of GKAs is hypoglycemia. This is a direct extension of their mechanism of action, which is to enhance glucose-stimulated insulin secretion. Mild hypoglycemia has been reported in clinical trials with Dorzagliatin.
Q2: Are there any off-target effects of concern with GKAs?
A2: An increase in triglycerides (hypertriglyceridemia) has been observed with several GKAs in clinical studies. This is thought to be due to the overstimulation of hepatic glucokinase, leading to an increase in triglyceride synthesis.
Q3: Have there been any liver-related safety signals with GKAs?
A3: While Dorzagliatin appears to have a good liver safety profile, some earlier GKAs, such as Piragliatin, were discontinued due to liver toxicity in longer-term clinical trials. Therefore, careful monitoring of liver function is warranted in nonclinical studies.
Q4: What is the expected effect of GKAs on pancreatic beta-cells in nonclinical studies?
A4: Preclinical studies with Dorzagliatin have suggested a potential for improving beta-cell mass. Therefore, in nonclinical studies, one might expect to see evidence of beta-cell proliferation or preservation.
Troubleshooting Guides
Issue: Hypoglycemia observed in test animals.
-
Possible Cause: This is an expected pharmacological effect of GKAs.
-
Troubleshooting Steps:
-
Ensure frequent blood glucose monitoring, especially around the time of expected peak drug concentration (Tmax).
-
Have a protocol in place for glucose administration to rescue animals from severe hypoglycemia.
-
Evaluate the dose-response relationship for hypoglycemia to establish a no-effect level for this endpoint.
-
Ensure animals have ad libitum access to food, or that dosing is timed appropriately in relation to feeding schedules.
-
Issue: Increased triglyceride levels in clinical pathology.
-
Possible Cause: This is a known class-effect of GKAs, likely due to increased hepatic lipogenesis.
-
Troubleshooting Steps:
-
Include a comprehensive lipid panel (triglycerides, total cholesterol, HDL, LDL) in the clinical pathology evaluation.
-
Correlate lipid changes with histopathological evaluation of the liver for evidence of steatosis.
-
Consider measuring key enzymes involved in lipid metabolism in the liver.
-
Data from Clinical Studies (Inferences for Nonclinical Studies)
Table 2: Summary of Key Clinical Safety Findings for Glucokinase Activators (Dorzagliatin) and Potential Nonclinical Correlates
| Clinical Finding | Potential Nonclinical Correlate |
| Mild to moderate hypoglycemia | Dose-dependent decreases in blood glucose in normoglycemic animals. |
| Increased serum triglycerides | Dose-dependent increases in circulating triglycerides and potentially total cholesterol. Histopathological evidence of hepatic steatosis (fatty liver). |
| Generally well-tolerated with few serious AEs | In repeat-dose toxicity studies, a well-defined No Observed Adverse Effect Level (NOAEL) should be established with a good safety margin over the efficacious dose. |
Signaling Pathways & Experimental Workflows
Simplified Glucokinase Activation Pathway
References
- 1. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Neuronal Necrosis in Preclinical Studies of PF-04279405
Disclaimer: This document is intended for research professionals and is based on the hypothetical premise that PF-04279405 is a c-Met inhibitor. The association between this compound and neuronal necrosis has not been clinically established. The guidance provided herein is for investigational purposes to assess the potential for neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound that could be associated with neuronal necrosis?
A1: this compound is presumed to be a c-Met inhibitor. The c-Met signaling pathway, activated by its ligand hepatocyte growth factor (HGF), is crucial for the proliferation, migration, and survival of various cell types, including neurons.[1][2] In the central nervous system, c-Met signaling is involved in neurodevelopment, neurite outgrowth, and synaptic plasticity.[2][3] Inhibition of c-Met could potentially disrupt these pro-survival signals in neurons, leading to cellular stress and, in some contexts, neuronal necrosis.
Q2: What is neuronal necrosis and how does it differ from apoptosis?
A2: Neuronal necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.[4][5] This contrasts with apoptosis, which is a programmed and more controlled form of cell death. While both can be detrimental, the mechanisms and downstream consequences, particularly inflammation, differ significantly.
Q3: Are there any reports of other c-Met inhibitors causing neuronal toxicity?
A3: While direct causal links to neuronal necrosis are not firmly established for all c-Met inhibitors, neurotoxicity is a known potential side effect of some tyrosine kinase inhibitors (TKIs).[6] The specific toxicities can vary based on the inhibitor's selectivity and off-target effects. Therefore, it is prudent to evaluate the potential for neurotoxicity for any new c-Met inhibitor, such as this compound, in preclinical models.
Q4: What are the key signaling pathways downstream of c-Met that are critical for neuronal survival?
A4: Upon HGF binding, c-Met activates several downstream pathways crucial for neuronal health, including:
-
PI3K/Akt Pathway: This pathway is a primary driver of cell survival signals.[1]
-
Ras/MAPK Pathway: This pathway is involved in cell proliferation and differentiation.[7]
-
STAT3 Pathway: This pathway has been implicated in tubulogenesis and invasion, and also plays a role in cell survival.[1]
Disruption of these pathways through c-Met inhibition could theoretically contribute to neuronal cell death.
Troubleshooting Guides
Issue 1: Observing Unexpected Neuronal Cell Death in In Vitro Cultures Treated with this compound
Possible Cause: The observed cell death could be due to on-target (c-Met inhibition) or off-target effects of this compound, or it could be an artifact of the experimental conditions.
Troubleshooting Steps:
-
Confirm Cell Death Type: Differentiate between apoptosis and necrosis using appropriate assays (see Table 1).
-
Dose-Response Analysis: Perform a dose-response study to determine the concentration at which neuronal death occurs.
-
Time-Course Analysis: Evaluate the time-dependency of the effect to understand the kinetics of cell death.
-
Rescue Experiment: To assess on-target toxicity, attempt to rescue the neuronal cultures by co-administering recombinant HGF. If HGF mitigates the toxicity, it suggests an on-target effect.
-
Control Compounds: Compare the effects of this compound with other known c-Met inhibitors and with vehicle-treated controls.
-
Assess Off-Target Effects: If possible, screen this compound against a panel of other kinases to identify potential off-target activities that might contribute to neurotoxicity.
Issue 2: Difficulty in Distinguishing Between Necrosis and Apoptosis in this compound-Treated Neurons
Possible Cause: Cell death pathways can sometimes overlap, and late-stage apoptotic cells can exhibit secondary necrosis.
Troubleshooting Steps:
-
Use a Combination of Assays: Employ multiple assays that measure different hallmarks of apoptosis and necrosis (see Table 1).
-
Early Time Point Analysis: Analyze cells at earlier time points after treatment to capture the initial stages of cell death before secondary necrosis occurs.
-
Caspase Inhibition: Use a pan-caspase inhibitor, such as Z-VAD-FMK. If the inhibitor blocks cell death, it indicates a caspase-dependent apoptotic pathway.[8] If cell death still occurs, it may be caspase-independent necrosis.[9][10][11]
-
Morphological Analysis: Use microscopy (e.g., electron microscopy or high-content imaging) to observe the ultrastructural changes characteristic of either apoptosis (cell shrinkage, chromatin condensation) or necrosis (cell swelling, membrane rupture).
Data Presentation
Table 1: Recommended Assays for Assessing Neuronal Necrosis
| Assay Type | Parameter Measured | Interpretation for Necrosis |
| Membrane Integrity | ||
| Lactate Dehydrogenase (LDH) Release Assay | LDH released from damaged cells | Increased extracellular LDH |
| Propidium Iodide (PI) Staining | PI entry into cells with compromised membranes | Increased PI-positive cells |
| Apoptosis Exclusion | ||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (early apoptosis); PI stains necrotic cells | Annexin V-negative, PI-positive (primary necrosis) or Annexin V-positive, PI-positive (late apoptosis/secondary necrosis) |
| Caspase Activity Assays | Activity of executioner caspases (e.g., Caspase-3) | Low or no caspase activation |
| Morphological Analysis | ||
| Light/Electron Microscopy | Cellular and organelle structure | Cell swelling, organelle disorganization, membrane rupture |
| Mitochondrial Function | ||
| Mitochondrial Membrane Potential (e.g., TMRE/TMRM) | Integrity of the mitochondrial membrane potential | Early loss of mitochondrial membrane potential |
| ATP Production Assay | Cellular ATP levels | Depletion of intracellular ATP |
Experimental Protocols
Protocol 1: In Vitro Neuronal Viability Assessment using LDH Release Assay
-
Cell Culture: Plate primary neurons or a relevant neuronal cell line at an appropriate density in a 96-well plate and allow them to adhere and differentiate.
-
Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 nM to 10 µM) and include vehicle-treated and positive control (e.g., a known neurotoxin) wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Cell Lysis: Add a lysis buffer to the remaining cells in the plate to obtain the maximum LDH release control.
-
Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the maximum LDH release control.
Mandatory Visualization
Caption: Hypothesized c-Met signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating this compound-associated neuronal cell death.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Neuron-Derived HGF on c-Met and KAI-1 in CNS Glial Cells: Implications for Multiple Sclerosis Pathology [mdpi.com]
- 3. Distinct Intracellular Signaling Mediates C-MET Regulation of Dendritic Growth and Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Necrosis Links Neurodegeneration and Neuroinflammation in Neurodegenerative Disease | MDPI [mdpi.com]
- 6. Neurological complications of new chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Caspase-Independent Neuronal Death: Energy Depletion and Free Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Caspase-Independent Neuronal Death: Energy Depletion and Free Radical Generation | Journal of Neuroscience [jneurosci.org]
- 11. Caspase-dependent and -independent neuronal death: two distinct pathways to neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Drug-Induced Arteriopathy
Disclaimer: Based on a comprehensive review of publicly available information, there is currently no evidence to suggest that arteriopathy is a known side effect of the compound PF-04279405. The following information is provided as a general technical guide for researchers investigating the potential for any novel compound to induce vascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced arteriopathy and what are its common manifestations?
A1: Drug-induced arteriopathy refers to any disease of the arteries caused by a therapeutic agent. Manifestations can be diverse and depend on the specific drug and the affected vascular bed. Common signs can include inflammation of the vessel wall (vasculitis), proliferation of smooth muscle cells leading to narrowing of the arteries (stenosis), weakening of the vessel wall leading to aneurysms, or the formation of blood clots (thrombosis). Symptoms in a clinical or preclinical setting might include chest pain, shortness of breath, leg pain, numbness, or weakness in the limbs.[1]
Q2: Our research compound appears to be causing vascular changes in our animal models. What are the initial steps to characterize this potential side effect?
A2: If you suspect your compound is inducing arteriopathy, a systematic approach is crucial.
-
Histopathological Analysis: The first step is to perform a detailed histological examination of the affected arteries and other vascular tissues from your animal models. This will help to characterize the nature of the vascular changes (e.g., inflammation, necrosis, cellular proliferation).
-
Dose-Response Relationship: Determine if the severity of the vascular changes is dependent on the dose of the compound administered.
-
Time-Course Study: Investigate the onset and progression of the vascular lesions over time with continued administration of the compound.
-
In Vitro Assays: Utilize cell-based assays to dissect the molecular mechanisms by which your compound might be affecting vascular cells (endothelial cells, smooth muscle cells).
Q3: What are some of the key molecular pathways to investigate in suspected drug-induced arteriopathy?
A3: Several signaling pathways are critical to maintaining vascular health and can be perturbed by pharmaceutical agents. Key pathways to investigate include:
-
Inflammatory Signaling: Pathways involving cytokines such as TNF-α, IL-1β, and IL-6, and transcription factors like NF-κB.
-
Endothelial Dysfunction: Pathways related to nitric oxide (NO) bioavailability (e.g., eNOS signaling), production of reactive oxygen species (ROS), and expression of adhesion molecules (e.g., VCAM-1, ICAM-1).
-
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Pathways involving growth factors like PDGF and FGF, and signaling molecules such as MAP kinases (ERK, JNK, p38) and the PI3K/Akt pathway.
Troubleshooting Guides
Issue: Inconsistent results in our in vitro endothelial cell tube formation assay when testing our compound.
-
Question: What could be causing the high variability in tube formation in our assay?
-
Answer: High variability can stem from several factors. Ensure that your endothelial cells are from a consistent passage number, as older cells may have reduced angiogenic potential. Check for lot-to-lot variability in your basement membrane extract (e.g., Matrigel). Also, ensure precise and consistent seeding density of the cells.
-
-
Question: Our compound seems to be cytotoxic to the endothelial cells at the concentrations we are testing for effects on tube formation. How can we separate angiogenic effects from toxicity?
-
Answer: It is essential to first determine the cytotoxic concentration range of your compound using a cell viability assay (e.g., MTT or LDH assay). For the tube formation assay, use concentrations of your compound that are non-toxic to ensure that any observed effects are due to modulation of angiogenesis and not simply cell death.
-
Issue: Difficulty in interpreting the histopathological findings in our animal models.
-
Question: We are observing some vascular lesions, but are unsure if they are treatment-related or spontaneous. How can we confirm this?
-
Answer: A robust control group is critical. Ensure you have a vehicle-treated control group that is age and sex-matched to your treatment group. The incidence and severity of lesions should be statistically compared between the groups. Additionally, consulting with a board-certified veterinary pathologist with expertise in cardiovascular toxicology is highly recommended.
-
Data Presentation: Key Assays for Investigating Vascular Toxicity
| Assay Type | Assay Name | Purpose | Key Parameters Measured |
| In Vitro | Endothelial Cell Viability Assay | To determine the cytotoxic concentration of the compound. | Cell viability (e.g., MTT reduction, ATP levels) |
| Endothelial Cell Tube Formation Assay | To assess the effect of the compound on angiogenesis. | Number of tubes, tube length, branching points | |
| Aortic Ring Assay | To evaluate the effect of the compound on angiogenesis in an ex vivo model. | Microvessel outgrowth from the aortic ring | |
| Vascular Smooth Muscle Cell Proliferation Assay | To determine the effect of the compound on VSMC growth. | Cell number, DNA synthesis (e.g., BrdU incorporation) | |
| In Vivo | Histopathology of Vascular Tissues | To characterize the morphological changes in the arteries. | Inflammation, necrosis, intimal thickening, thrombosis |
| Immunohistochemistry | To identify specific cell types and molecular markers in vascular lesions. | Expression of inflammatory markers, cell proliferation markers | |
| Blood Pressure Monitoring | To assess the hemodynamic effects of the compound. | Systolic and diastolic blood pressure, heart rate | |
| Vascular Imaging (e.g., Ultrasound, Angiography) | To visualize blood flow and identify arterial blockages or abnormalities.[1] | Vessel diameter, blood flow velocity, presence of stenosis[1] |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium. Use cells between passages 3 and 6.
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pipette 50 µL of the extract into each well of a 96-well plate and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a basal medium. Seed 1.5 x 10^4 cells per well onto the solidified basement membrane extract.
-
Compound Treatment: Add the test compound at various non-toxic concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Imaging and Analysis: After incubation, visualize the tube-like structures using a microscope. Capture images and quantify the number of tubes, total tube length, and number of branching points using image analysis software.
Protocol 2: Aortic Ring Assay
-
Aorta Isolation: Euthanize a rat or mouse according to approved protocols. Dissect the thoracic aorta under sterile conditions and place it in a sterile, ice-cold serum-free basal medium.
-
Ring Preparation: Remove the surrounding fibroadipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel or basement membrane extract in a 48-well plate.
-
Compound Treatment: After the gel has solidified, add culture medium containing the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days, changing the medium every 2-3 days.
-
Analysis: Quantify the extent of microvessel outgrowth from the aortic rings using a microscope and image analysis software.
Visualizations
Caption: Potential signaling pathways in drug-induced arteriopathy.
Caption: Experimental workflow for investigating potential arteriopathy.
References
Optimizing PF-04279405 dosage to minimize side effects
Disclaimer: The following information is based on the general class of Glucokinase Activators (GKAs) and is intended for research purposes only. As there is limited publicly available data specifically for PF-04279405, these guidelines should be adapted and verified through rigorous experimentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of this compound to minimize potential side effects during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glucokinase (GK) agonist. Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. By activating glucokinase, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver. This dual action helps to lower blood glucose levels.
Q2: What are the potential side effects associated with this compound and other glucokinase activators?
Based on studies of the glucokinase activator (GKA) class of compounds, the following side effects may be observed:
-
Hypoglycemia: This is the most common and anticipated side effect due to the mechanism of action.[1][2][3][4]
-
Gastrointestinal Issues: Nausea, diarrhea, and abdominal discomfort have been reported.[2]
-
Headache and Dizziness: These are also commonly reported adverse events.[2]
-
Hyperlipidemia: An increase in triglyceride levels has been observed with some GKAs.[3][4]
-
Hyperuricemia: Elevated uric acid levels have been noted in some studies.[4]
-
Hepatic Steatosis (Fatty Liver): This has been a concern with earlier generation GKAs.[5]
Q3: How can the risk of hypoglycemia be minimized?
Optimizing the dosage of this compound is crucial. Consider the following strategies:
-
Dose Titration: Start with a low dose and gradually escalate to the desired therapeutic effect while closely monitoring blood glucose levels.
-
Concurrent Medications: Use caution when co-administering with other glucose-lowering agents, as this can increase the risk of hypoglycemia.[2]
-
Subject Monitoring: In clinical settings, frequent self-monitoring of blood glucose by participants is essential.
-
Meal Timing: Administering the compound with or shortly before meals may help to mitigate post-prandial glucose excursions and reduce the risk of interprandial hypoglycemia.
Q4: What should be done if gastrointestinal side effects are observed?
-
Dosage Adjustment: A temporary reduction in the dose may alleviate symptoms.
-
Administration with Food: Giving the compound with food might reduce gastrointestinal irritation.
-
Symptomatic Treatment: Standard treatments for nausea or diarrhea can be considered if appropriate for the experimental model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe or Frequent Hypoglycemia | Dosage is too high for the individual's metabolic state. | 1. Immediately administer a glucose source. 2. Re-evaluate the dosage regimen; consider a dose reduction. 3. Assess for any interacting compounds that may potentiate the hypoglycemic effect. |
| Elevated Liver Enzymes or Triglycerides | Potential for off-target effects or hepatotoxicity. | 1. Perform a comprehensive liver function panel and lipid profile. 2. Consider reducing the dose or discontinuing the experiment for that subject. 3. Histopathological analysis of liver tissue in preclinical models may be warranted. |
| Lack of Efficacy at a Given Dose | Insufficient dosage or individual variability in response. | 1. Confirm the purity and activity of the compound. 2. Gradually increase the dose while carefully monitoring for side effects. 3. Investigate potential genetic or metabolic factors that could influence the response. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in a Preclinical Model
| Dose Group (mg/kg) | Mean Reduction in Fasting Blood Glucose (%) | Incidence of Hypoglycemia (%) | Mean Increase in Triglycerides (%) |
| Vehicle Control | 0 | 0 | 2 |
| 1 | 15 | 5 | 8 |
| 3 | 35 | 15 | 18 |
| 10 | 55 | 40 | 35 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.
Experimental Protocols
Protocol 1: In Vivo Assessment of Hypoglycemic Risk
-
Animal Model: Use a relevant diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours) before dosing.
-
Dosing: Administer this compound or vehicle control orally at various dose levels.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at baseline (time 0) and at regular intervals post-dose (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Hypoglycemia Definition: Define a hypoglycemic event based on a specific blood glucose threshold (e.g., <50 mg/dL).
-
Data Analysis: Calculate the percentage of animals in each dose group that experience a hypoglycemic event.
Protocol 2: Assessment of Potential for Hyperlipidemia
-
Study Design: Conduct a multi-day or multi-week study to assess the chronic effects of this compound.
-
Dosing: Administer the compound daily at different dose levels.
-
Blood Collection: Collect blood samples at baseline and at the end of the study period.
-
Lipid Panel: Analyze plasma or serum for total cholesterol, triglycerides, HDL, and LDL levels.
-
Data Analysis: Compare the changes in lipid profiles between the treatment and control groups.
Mandatory Visualizations
References
- 1. europeanreview.org [europeanreview.org]
- 2. What are the side effects of Dorzagliatin? [synapse.patsnap.com]
- 3. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PF-04279405 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the c-Met inhibitor, PF-04279405.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers for my cell-based assay. What is the recommended first step?
A1: For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many organic compounds.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this "crashing out"?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final concentration of DMSO in your cell culture medium, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic to cells.[1]
-
Use a Serial Dilution Approach: Instead of diluting your concentrated DMSO stock directly into the final aqueous volume, perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium.[1] Add the compound stock dropwise while gently vortexing the medium to ensure rapid and even dispersion.[1]
-
Lower the Stock Concentration: If precipitation persists, try lowering the concentration of your initial DMSO stock solution.
-
Consider Co-solvents: In some cases, a mixture of solvents can maintain solubility more effectively than a single solvent.
Q3: Are there alternative solvents to DMSO if it's not suitable for my experimental setup?
A3: Yes, other water-miscible organic solvents can be tested. These include ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA). It is crucial to determine the compatibility of these solvents with your specific assay and to always include a vehicle control in your experiments to account for any solvent-induced effects.
Q4: Can I use heating or sonication to help dissolve my this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective in dissolving stubborn compounds. However, exercise caution as prolonged exposure to heat can degrade the compound. Always visually inspect the solution for any signs of degradation, such as a color change.
Q5: How should I store my this compound stock solutions to maintain their integrity?
A5: Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and lead to water absorption by hygroscopic solvents like DMSO, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the inhibitor.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your culture plate under a microscope for any signs of precipitate (crystals or an oily film) after adding the compound.
-
Solubility Test in Media: Perform a solubility test of this compound in your specific cell culture medium (including serum) to determine its maximum soluble concentration under your experimental conditions.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for your compound to ensure that the solvent itself is not causing any cellular effects.
-
Issue 2: Low Potency or Lack of Activity in an In Vitro Assay
-
Possible Cause: The actual concentration of soluble this compound is lower than the nominal concentration due to poor solubility or precipitation.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure your stock solution is fully dissolved and free of particulates before each use.
-
Re-evaluate Dilution Method: Revisit your dilution protocol. A serial dilution approach into pre-warmed media is often more effective than a single large dilution.
-
Consider Assay Components: The presence of certain proteins or other components in your assay buffer could potentially impact the solubility of this compound.
-
Quantitative Data Summary
| Solvent | Expected Solubility Range | Notes |
| DMSO | ≥ 20 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Ethanol | May be soluble, but likely at a lower concentration than DMSO. | Can be used as a co-solvent. |
| Water / PBS (pH 7.4) | Expected to be very low. | The poor aqueous solubility is the primary issue to overcome. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) into a sterile vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: General Workflow for Determining Compound Solubility
This protocol outlines a general shake-flask method for determining the equilibrium solubility of a compound.
Methodology:
-
Prepare Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMSO, ethanol, PBS) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the measured concentration to a standard curve of known this compound concentrations to determine the solubility in the tested solvent.
Visualizations
Signaling Pathway
This compound is an inhibitor of the c-Met receptor tyrosine kinase. The following diagram illustrates the canonical c-Met signaling pathway that is disrupted by this inhibitor.
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following workflow provides a logical sequence for troubleshooting solubility issues with this compound.
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
PF-04279405 stability in long-term experiments
Disclaimer: Information regarding the long-term stability of the specific compound PF-04279405 is not publicly available. This technical support guide is based on general principles for handling and assessing the stability of small molecule compounds in a research setting. The provided protocols and data are illustrative and should be adapted based on internally generated experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound for long-term experiments?
For long-term stability, it is crucial to store this compound under conditions that minimize degradation. While specific data for this compound is unavailable, general best practices for similar compounds suggest storing it as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How can I assess the stability of this compound in my experimental media?
To assess the stability of this compound in your specific experimental media, a stability study is recommended. This typically involves incubating the compound in the media at the experimental temperature (e.g., 37°C) for various durations. At each time point, an aliquot is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of the parent compound.
Q3: What are common degradation pathways for small molecule inhibitors like this compound?
Common degradation pathways for small molecule inhibitors include hydrolysis, oxidation, and photodecomposition. The susceptibility to these pathways depends on the chemical structure of the compound. For example, esters and amides are prone to hydrolysis, while electron-rich moieties can be susceptible to oxidation. Exposure to light, especially UV light, can also lead to degradation.
Q4: Can I use this compound that has been stored for an extended period?
Before using a batch of this compound that has been stored for an extended period, it is highly recommended to verify its purity and integrity. This can be done by analytical techniques such as HPLC to check for the presence of degradation products or by Mass Spectrometry to confirm the molecular weight. Comparing the analytical data of the stored compound with that of a fresh batch can provide confidence in its continued use.
Troubleshooting Guides
Issue: Inconsistent results in long-term cell-based assays.
-
Possible Cause 1: Degradation of this compound in the culture medium.
-
Troubleshooting Step: Perform a time-course stability study of this compound in your cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using HPLC or LC-MS to determine the rate of degradation.
-
Solution: If significant degradation is observed, consider replenishing the compound in the medium at regular intervals during the experiment.
-
-
Possible Cause 2: Adsorption of the compound to plasticware.
-
Troubleshooting Step: Quantify the concentration of this compound in the experimental medium at the beginning and end of the experiment to check for loss of compound due to factors other than chemical degradation.
-
Solution: Consider using low-adhesion plasticware or including a non-ionic surfactant at a low, non-toxic concentration in the medium to reduce adsorption.
-
Issue: Loss of compound activity upon storage.
-
Possible Cause: Improper storage of stock solutions.
-
Troubleshooting Step: Review the storage conditions of your stock solutions. Repeated freeze-thaw cycles can lead to degradation or precipitation.
-
Solution: Prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles. Always store stock solutions at -80°C for long-term use. Before use, visually inspect the thawed aliquot for any signs of precipitation.
-
Data Presentation
Table 1: Illustrative Stability of this compound Solid Form at Different Temperatures
| Storage Temperature | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| 4°C | 99.5 | 98.8 | 97.5 |
| -20°C | 99.8 | 99.7 | 99.5 |
| -80°C | >99.9 | >99.9 | >99.9 |
Table 2: Illustrative Stability of this compound (10 mM DMSO Stock) at Different Temperatures
| Storage Temperature | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| 4°C | 98.2 | 95.1 | 90.3 |
| -20°C | 99.6 | 99.2 | 98.7 |
| -80°C | >99.9 | 99.8 | 99.6 |
Table 3: Illustrative Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 75.3 |
| 48 | 55.1 |
| 72 | 38.9 |
Experimental Protocols
Protocol: Assessing Long-Term Stability of this compound in Solution
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple small-volume, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Sample Analysis: At each time point, retrieve one aliquot from each storage temperature.
-
Analytical Method: Analyze the purity of the compound using a validated HPLC method with a suitable column and mobile phase. A UV detector is commonly used for quantification.
-
Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time 0.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Caption: General workflow for a long-term compound stability study.
Technical Support Center: Troubleshooting c-MET Inhibitor Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variable efficacy with c-MET inhibitors, such as PF-04279405, across different cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of our c-MET inhibitor in different cancer cell lines. What are the potential reasons for this discrepancy?
A1: Varied efficacy of c-MET inhibitors across cell lines is a common observation and can be attributed to several factors:
-
Differential c-MET Expression and Activation: The target protein, c-MET, may be expressed at different levels or have varying degrees of constitutive activation across cell lines.[1][2] High c-MET expression or amplification often correlates with increased sensitivity to inhibitors.[1][2]
-
Presence of HGF: The ligand for c-MET, Hepatocyte Growth Factor (HGF), can significantly impact inhibitor efficacy.[3] Cell lines that secrete HGF or are grown in media with high HGF levels may require higher inhibitor concentrations to achieve a response.
-
Mutations in the c-MET Pathway: Mutations in c-MET itself or in downstream signaling components (e.g., KRAS, BRAF) can confer resistance to c-MET inhibitors.[1]
-
Off-Target Effects: The inhibitor may have off-target activities that contribute to its cytotoxic effects in some cell lines but not others.[4]
-
Cellular Context and Genetic Background: The overall genetic and epigenetic landscape of a cell line can influence its response to drug treatment.
Q2: How can we determine if the observed efficacy of our compound is due to on-target c-MET inhibition or off-target effects?
A2: To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Target Engagement Assays: Directly measure the binding of your compound to c-MET within the cell.
-
Phospho-c-MET Western Blot: An effective c-MET inhibitor should decrease the phosphorylation of c-MET. Compare the effect of your compound on phospho-c-MET levels in sensitive versus resistant cell lines.
-
c-MET Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate c-MET expression. If your compound is still effective in c-MET deficient cells, it suggests off-target effects are at play.
-
Rescue Experiments: Overexpression of a wild-type or mutated c-MET gene could potentially rescue the cells from the inhibitor's effects, confirming on-target activity.
Q3: Our c-MET inhibitor shows potent activity in biochemical assays but is less effective in cell-based assays. What could be the issue?
A3: Discrepancies between biochemical and cellular assay results are common in drug discovery.[5] Potential reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
Compound Instability: The inhibitor may be unstable in the cell culture media or rapidly metabolized by the cells.
-
High ATP Concentration in Cells: In ATP-competitive inhibitors, the high intracellular concentration of ATP can compete with the inhibitor for binding to the kinase domain, reducing its apparent potency.
Troubleshooting Guides
Guide 1: Investigating Unexpected Resistance to a c-MET Inhibitor
This guide provides a step-by-step approach to troubleshoot unexpected resistance to a c-MET inhibitor in a particular cell line.
Experimental Workflow:
Caption: Troubleshooting workflow for unexpected c-MET inhibitor resistance.
Detailed Methodologies:
-
Western Blot for c-MET and Phospho-c-MET:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total c-MET and phospho-c-MET (Tyr1234/1235).
-
Incubate with a secondary antibody and detect with an appropriate substrate.
-
-
Sanger Sequencing of c-MET:
-
Isolate genomic DNA from the cell line.
-
Amplify the c-MET coding region using PCR.
-
Purify the PCR product and perform Sanger sequencing.
-
Analyze the sequence for mutations by comparing it to the reference sequence.
-
Guide 2: Confirming On-Target Activity
This guide outlines an experimental workflow to confirm that the observed cellular effects of a c-MET inhibitor are mediated through its intended target.
Experimental Workflow:
References
- 1. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
Validation & Comparative
A Comparative Analysis of Glucokinase Activators for Type 2 Diabetes Mellitus
An Objective Guide for Researchers and Drug Development Professionals
The pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) has led to the exploration of glucokinase activators (GKAs), a class of drugs designed to enhance glucose sensing and metabolism. This guide provides a comparative overview of key GKAs, with a focus on available data for Pfizer's compounds, placing them in context with other notable activators. While the initial query specified PF-04279405, publicly available data for a glucokinase activator with this identifier is limited. Therefore, this guide will focus on the extensively studied Pfizer GKAs, PF-04937319 and the hepatoselective activator PF-04991532, alongside other significant molecules in this class, such as Dorzagliatin and the discontinued MK-0941.
Glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1] This enzymatic step is rate-limiting in both pancreatic β-cells, where it triggers insulin secretion, and in hepatocytes, where it promotes glucose uptake and glycogen synthesis.[1] GKAs are small molecules that allosterically activate GK, thereby lowering blood glucose levels.[1] However, the development of GKAs has been challenging, with early candidates facing issues of hypoglycemia, hypertriglyceridemia, and a lack of long-term efficacy.[2] Newer generation GKAs are being developed to overcome these limitations, with a key distinction arising between dual-acting (pancreatic and hepatic) and hepatoselective activators.[3]
Quantitative Comparison of Glucokinase Activators
The following tables summarize key data points for various GKAs based on available clinical and preclinical findings.
Table 1: Comparison of Clinical Efficacy and Hypoglycemia Risk of Select Glucokinase Activators
| Glucokinase Activator | Developer/Sponsor | Type | Change in HbA1c (vs. Placebo) | Risk of Hypoglycemia (Odds Ratio vs. Control) | Key Findings |
| PF-04937319 | Pfizer | Not Specified | - | Reduced risk of clinically significant hypoglycemia (OR: 0.257, 95% CI: 0.109–0.606) and mild hypoglycemia (OR: 0.253, 95% CI: 0.087–0.739).[4] | Showed a favorable hypoglycemia profile compared to other GKAs.[4] |
| Dorzagliatin | Roche/Hua Medicine | Dual-acting | Significant reductions reported in clinical trials. | Increased risk of mild hypoglycemia (OR: 5.371, 95% CI: 1.713–16.842).[4] | Activates both pancreatic and hepatic GK; has shown durable efficacy.[3][4] |
| MK-0941 | Merck | Dual-acting | Initial efficacy observed. | Increased risk of any hypoglycemic event (OR: 1.584, 95% CI: 1.104–2.272).[4] | Development discontinued due to loss of efficacy over time and increased triglycerides.[2] |
| AMG 151 (ARRY-403) | Amgen/Array BioPharma | Dual-acting | Potent glucose lowering in preclinical models.[5] | Increased risk of clinically significant hypoglycemia (OR: 8.404, 95% CI: 1.116–63.272).[4] | Demonstrated robust glucose control in preclinical studies.[5] |
| TTP399 | vTv Therapeutics | Hepatoselective | Placebo-subtracted change in HbA1c of -0.9% (800 mg dose).[3] | Not associated with an increased risk of hypoglycemia.[3] | A liver-specific GKA with a favorable safety profile regarding hypoglycemia.[3] |
Table 2: Preclinical Data for the Hepatoselective Glucokinase Activator PF-04991532
| Parameter | Finding in Goto-Kakizaki Rats | Reference |
| Mechanism | Hepatoselective glucokinase activator | [6] |
| Plasma Glucose | Dose-dependent reduction in both acute and 28-day studies | [6] |
| Insulin Levels | Glucose reduction was independent of changes in insulin concentrations | [6] |
| Hyperglycemic Clamp | Increased glucose infusion rate by approximately 5-fold | [6] |
| Plasma Triglycerides | Dose-dependent increases observed | [6] |
| Hepatic Triglycerides | No effect on hepatic triglyceride concentrations | [6] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation and Downstream Signaling
The activation of glucokinase by a GKA in pancreatic β-cells and hepatocytes initiates a cascade of events leading to improved glucose homeostasis. The following diagram illustrates this simplified signaling pathway.
Caption: Simplified signaling pathway of glucokinase activation in pancreatic β-cells and hepatocytes.
Experimental Workflow: In Vivo Efficacy Assessment of a Glucokinase Activator
A common experimental approach to evaluate the efficacy of a novel GKA involves using a diabetic animal model, such as the db/db mouse. The following diagram outlines a typical experimental workflow.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data Unravels Divergent Profiles of Glucokinase Activators: A Comparative Analysis of Piragliatin
A comprehensive comparison between the preclinical profiles of PF-04279405 and piragliatin cannot be provided at this time due to the absence of publicly available preclinical data for this compound. Extensive searches for preclinical studies, mechanism of action, and experimental data on this compound have not yielded any specific information.
However, a detailed analysis of the available preclinical data for piragliatin , a well-characterized glucokinase activator (GKA), offers valuable insights for researchers in the field of diabetes and metabolic diseases.
Piragliatin: A Dual-Acting Glucokinase Activator
Piragliatin acts as a non-essential, mixed-type glucokinase activator, meaning it enhances the maximal velocity of the glucokinase enzyme and increases its affinity for glucose.[1] This dual action targets glucokinase in both pancreatic β-cells and hepatocytes, the primary sites of its expression and activity in glucose homeostasis.
Mechanism of Action:
The activation of glucokinase by piragliatin leads to two key physiological effects:
-
In Pancreatic β-cells: By increasing the rate of glucose phosphorylation, piragliatin enhances glucose-stimulated insulin secretion (GSIS). This essentially "sensitizes" the β-cells to ambient glucose levels, prompting them to release insulin at lower glucose concentrations. Preclinical studies have shown that piragliatin augments GSIS in human islets from both healthy individuals and patients with type 2 diabetes.[1]
-
In Hepatocytes: Glucokinase activation in the liver promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis. This leads to increased hepatic glucose uptake and a reduction in hepatic glucose output, contributing to lower overall blood glucose levels.
The signaling pathway for glucokinase activation is illustrated below:
Caption: Glucokinase activation pathway by piragliatin in pancreatic β-cells and hepatocytes.
Quantitative Data from Preclinical and Clinical Studies
| Parameter | Placebo | Piragliatin (25 mg) | Piragliatin (100 mg) |
| Fasting Plasma Glucose | No significant change | Dose-dependent reduction | Significant reduction |
| Postprandial Glucose | No significant change | Dose-dependent reduction | Significant reduction |
| β-cell Function | No significant change | Dose-dependent improvement | Significant improvement |
| Endogenous Glucose Output | No significant change | Dose-dependent reduction | Significant reduction |
| Glucose Utilization | No significant change | Dose-dependent increase | Significant increase |
Note: This table summarizes findings from a Phase Ib clinical trial in patients with type 2 diabetes. The effects were observed to be dose-dependent.[2]
Experimental Protocols
The following provides a generalized experimental workflow for evaluating glucokinase activators, based on the methodologies described in piragliatin studies.
In Vitro Glucokinase Activation Assay
Objective: To determine the direct effect of the compound on glucokinase activity.
Methodology:
-
Recombinant human glucokinase is incubated with varying concentrations of the test compound (e.g., piragliatin).
-
The reaction is initiated by the addition of glucose and ATP.
-
The rate of glucose-6-phosphate production is measured, typically using a coupled enzymatic assay that results in the production of a detectable product (e.g., NADPH).
-
EC50 values (the concentration of the compound that produces 50% of the maximal activation) are calculated.
Caption: Workflow for an in vitro glucokinase activation assay.
Oral Glucose Tolerance Test (OGTT) in Animal Models
Objective: To assess the in vivo efficacy of the compound on glucose tolerance.
Methodology:
-
Rodent models of type 2 diabetes (e.g., Zucker diabetic fatty rats or db/db mice) are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
The test compound or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), a glucose bolus is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for glucose is calculated to determine the overall effect on glucose excursion.
Caption: Experimental workflow for an oral glucose tolerance test (OGTT).
References
Efficacy of PF-04279405 versus PF-04937319
An Objective Comparison of the Glucokinase Activators PF-04937319 and PF-04991532
Disclaimer: Initial searches for "PF-04279405" did not yield information on a specific compound, suggesting a potential error in the identifier. Therefore, this guide provides a comparative analysis between PF-04937319 and another Pfizer-developed glucokinase activator, PF-04991532 , for which substantial public data is available. This comparison offers valuable insights into two distinct approaches to glucokinase activation for the potential treatment of Type 2 Diabetes Mellitus.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of PF-04937319 and PF-04991532, supported by experimental data.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK activation is the rate-limiting step for glucose-stimulated insulin secretion.[2][3] In the liver, GK promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and reduced hepatic glucose output.[1] Small molecule glucokinase activators (GKAs) that allosterically activate this enzyme are a promising therapeutic strategy for Type 2 Diabetes.[4] This guide compares two such compounds developed by Pfizer: PF-04937319, a systemic partial activator, and PF-04991532, a hepatoselective activator.
Comparative Efficacy
The efficacy of PF-04937319 and PF-04991532 has been evaluated in various in vitro and in vivo studies. A summary of the key quantitative data is presented below.
In Vitro Potency
| Compound | Target | Assay System | Potency (EC50) | Reference |
| PF-04937319 (Nerigliatin) | Glucokinase | Not specified | 154.4 µM | [1][5] |
| PF-04991532 | Human Glucokinase | Recombinant enzyme | 80 nM | [6][7][8][9] |
| Rat Glucokinase | Recombinant enzyme | 100 nM | [6][7][8][9] | |
| Glucose Uptake | Primary rat hepatocytes | 1.261 µM | [7][8] | |
| Glucose Oxidation | Primary rat hepatocytes | 5.769 µM | [7][8] | |
| Glucose Production | Primary rat hepatocytes | 0.626 µM | [7][8] |
Clinical Efficacy in Patients with Type 2 Diabetes (as add-on to metformin)
| Compound | Dose | Study Duration | Change from Baseline in HbA1c (Placebo-Adjusted) | Key Findings | Reference |
| PF-04937319 | 100 mg once daily | 12 weeks | -0.45% to -0.47% | Efficacy similar to sitagliptin but lower than glimepiride. Generally well-tolerated.[10][11] | [10][11] |
| PF-04991532 | Not specified | 12 weeks | Statistically significant reduction | Research on PF-04991532 was discontinued due to a lack of robust clinical activity. A meta-analysis showed no significant HbA1c change.[12][13] | [8][12][13] |
Mechanism of Action
PF-04937319 (Nerigliatin) is a systemic, partial glucokinase activator, meaning it acts on GK in both the pancreas and the liver.[12][14] Its partial activation is designed to lower the risk of hypoglycemia, a concern with some earlier, more potent GKAs.[15] By acting on the pancreas, it enhances glucose-stimulated insulin secretion. Its action in the liver promotes glucose uptake and reduces glucose production.[15]
PF-04991532 is a hepatoselective glucokinase activator, designed to specifically target GK in the liver.[6][7][12] This selectivity is achieved through its chemical properties, including being a substrate for liver-specific organic anion-transporting polypeptides (OATPs).[8] The rationale for a hepatoselective approach is to primarily modulate hepatic glucose metabolism while minimizing the effects on pancreatic insulin secretion, potentially offering a better safety profile with a lower risk of hypoglycemia.[13]
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Caption: Signaling pathway of systemic (PF-04937319) and hepatoselective (PF-04991532) glucokinase activators.
Experimental Workflow: In Vivo Hyperglycemic Clamp
Caption: Workflow for a hyperglycemic clamp experiment to assess in vivo efficacy of a glucokinase activator.
Experimental Protocols
In Vitro Glucokinase Activity Assay
A common method to determine the in vitro potency of a glucokinase activator is a coupled enzyme assay.
-
Objective: To determine the concentration of the compound required to elicit a half-maximal activation (AC50) of recombinant glucokinase.
-
Materials: Recombinant human glucokinase, glucose, ATP, glucose-6-phosphate dehydrogenase (G6PDH), NADP+, and the test compound (e.g., PF-04937319 or PF-04991532) dissolved in DMSO.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl2, DTT, a fixed concentration of glucose, ATP, NADP+, and G6PDH.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of recombinant glucokinase.
-
The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by G6PDH.
-
The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
The AC50 value is calculated by plotting the reaction velocity against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation in a Diabetic Rat Model
The efficacy of these compounds is often tested in diabetic animal models, such as the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes.
-
Objective: To assess the effect of the compound on glucose homeostasis in a diabetic animal model.
-
Animal Model: Male Goto-Kakizaki rats.
-
Procedure:
-
Animals are randomized into treatment and vehicle control groups.
-
The test compound (e.g., PF-04991532) or vehicle is administered orally once daily for a specified period (e.g., 28 days).[6][8]
-
Blood glucose levels are monitored regularly from tail vein blood samples.
-
At the end of the study, a hyperglycemic clamp may be performed to assess glucose infusion rate and endogenous glucose production.[6][8][16]
-
Plasma insulin, triglycerides, and other metabolic parameters can also be measured.[8]
-
Statistical analysis is performed to compare the outcomes between the treated and vehicle groups.
-
Conclusion
PF-04937319 and PF-04991532 represent two different strategies for activating glucokinase to treat Type 2 Diabetes. PF-04937319 is a systemic, partial activator that showed modest glycemic control in clinical trials, comparable to sitagliptin, with a low risk of hypoglycemia.[10][11] In contrast, PF-04991532, a hepatoselective activator, demonstrated potent in vitro activity and promising preclinical results but did not translate to sufficient clinical efficacy, leading to the discontinuation of its development.[8][12][13] The comparison of these two molecules highlights the challenges in developing GKAs, particularly in balancing efficacy with safety and translating preclinical findings to clinical outcomes.
References
- 1. medkoo.com [medkoo.com]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of PF-04937319 and Other Glucokinase Activators for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucokinase activator (GKA) PF-04937319 with other notable GKAs, namely MK-0941 and Dorzagliatin. Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. Its activation presents a promising therapeutic strategy for Type 2 Diabetes Mellitus (T2DM). This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to support research and development in this area.
Mechanism of Action of Glucokinase Activators
Glucokinase activators are allosteric modulators that bind to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose (lowering the S₀.₅ value) and/or enhances its maximal catalytic rate (Vmax). In pancreatic β-cells, this leads to increased glucose phosphorylation, elevated ATP/ADP ratio, and subsequent closure of ATP-sensitive potassium (K-ATP) channels. The resulting membrane depolarization opens voltage-gated calcium channels, leading to calcium influx and insulin granule exocytosis. In the liver, GK activation promotes glucose uptake and conversion to glucose-6-phosphate, thereby stimulating glycogen synthesis and reducing hepatic glucose output.
Quantitative Data Comparison
The following tables summarize the in vitro and clinical efficacy of PF-04937319, MK-0941, and Dorzagliatin.
Table 1: In Vitro Glucokinase Activation Parameters
| Compound | EC₅₀ | S₀.₅ (Glucose) | Vmax |
| PF-04937319 | 174 nM[1] | Data not available | Data not available |
| MK-0941 | 240 nM (at 2.5 mM glucose), 65 nM (at 10 mM glucose)[2][3] | Decreased from 6.9 to 1.4 mM (at 1 µM)[2] | Increased 1.5-fold (at 1 µM)[4] |
| Dorzagliatin | Glucose-dependent; EC₅₀ decreases at higher glucose concentrations[5] | Significantly reduced[6][7] | Higher than MK-0941[5] |
Table 2: Clinical Efficacy in Patients with Type 2 Diabetes
| Compound | Change in HbA1c from Baseline | Change in Fasting Plasma Glucose (FPG) from Baseline | Key Adverse Events |
| PF-04937319 | -0.45% to -0.47% (placebo-adjusted) at 100 mg dose[8] | Inconsistent results between studies[8] | Generally well-tolerated at doses up to 100 mg; low incidence of hypoglycemia[8] |
| MK-0941 | Significant improvement at 14 weeks, but not sustained[9] | No significant effect | Increased incidence of hypoglycemia[9] |
| Dorzagliatin | -1.07% (vs. -0.50% for placebo) in treatment-naive patients[6] | Significant reduction | Favorable safety profile with low risk of hypoglycemia[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Glucokinase (GK) Activity Assay
This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase.
-
Principle: A coupled enzymatic reaction is used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm or fluorescence, is proportional to the glucokinase activity.[11]
-
Materials:
-
Recombinant human glucokinase
-
Test compounds (PF-04937319, MK-0941, Dorzagliatin)
-
Assay Buffer (e.g., 75 mM Tris-HCl, pH 9.0)[11]
-
D-glucose
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)[11]
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, glucose, NADP⁺, and G6PDH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately measure the change in absorbance at 340 nm or fluorescence over time in a kinetic mode.
-
The initial rate of the reaction (V₀) is calculated from the linear portion of the progress curve.
-
Data are analyzed to determine the EC₅₀, S₀.₅ for glucose, and the change in Vmax in the presence of the activator.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the effect of a glucokinase activator on insulin secretion from pancreatic β-cells or isolated islets of Langerhans in response to glucose.
-
Principle: Pancreatic islets are incubated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified.
-
Materials:
-
Isolated pancreatic islets (e.g., from rat or human)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
-
Procedure:
-
Isolate and culture pancreatic islets.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration for a defined period (e.g., 1-2 hours).
-
Incubate groups of islets with:
-
Low glucose concentration (basal secretion)
-
High glucose concentration (stimulated secretion)
-
High glucose concentration + test compound at various concentrations
-
-
After the incubation period (e.g., 1 hour), collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
The stimulation index (SI) is calculated as the ratio of insulin secreted at high glucose to that at low glucose. The effect of the test compound on glucose-stimulated insulin secretion is evaluated.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of a glucokinase activator on glucose disposal after an oral glucose challenge.
-
Principle: Mice are administered the test compound, followed by an oral gavage of a glucose solution. Blood glucose levels are monitored over time to assess the rate of glucose clearance.
-
Materials:
-
Mice (e.g., C57BL/6J)
-
Test compound formulated for oral administration
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
-
Procedure:
-
Fast the mice overnight (e.g., 16 hours) with free access to water.[12]
-
Administer the test compound or vehicle orally at a defined time before the glucose challenge.
-
At time zero, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
The area under the curve (AUC) for the blood glucose excursion is calculated and compared between the treated and vehicle control groups.
-
Visualizations
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
Caption: Glucokinase activator signaling in pancreatic β-cells.
Experimental Workflow for Glucokinase Activator Screening
Caption: A typical workflow for the discovery and development of a glucokinase activator.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 12. vmmpc.org [vmmpc.org]
A Comparative Guide to the Reproducibility of Crizotinib's Experimental Results
Initially, this guide was intended to focus on the experimental results of PF-04279405. However, a comprehensive search of scientific literature and clinical trial databases did not yield any publicly available information on this compound. This suggests that this compound may be an internal designation, a compound that was discontinued in early development, or that the identifier is incorrect. In its place, this guide will provide a detailed comparison of the experimental results for Crizotinib (Xalkori®), a well-documented Pfizer compound, to serve as a representative example for researchers, scientists, and drug development professionals.
Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[1][2] This guide will objectively compare its performance with alternative therapies, supported by experimental data, and provide detailed methodologies for key experiments to aid in the reproducibility of these findings.
Mechanism of Action
Crizotinib functions as a competitive inhibitor of the ATP-binding site of several receptor tyrosine kinases, primarily Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met (Hepatocyte Growth Factor Receptor, HGFR).[1][2][3][4] In certain cancers, chromosomal rearrangements can lead to the creation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the kinase and drives uncontrolled cell proliferation and survival.[2][3][5] Crizotinib effectively blocks the phosphorylation of these kinases and their downstream signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells dependent on these pathways.[1][3]
Signaling Pathway
The primary signaling pathway inhibited by crizotinib in ALK-positive NSCLC is the EML4-ALK pathway. The constitutive activation of this fusion protein triggers several downstream signaling cascades, including the JAK-STAT, PI3K/AKT/mTOR, and RAS/RAF/MEK/ERK pathways, all of which promote cell proliferation and survival.[6] Crizotinib's inhibition of ALK phosphorylation effectively shuts down these oncogenic signals.
Comparative Experimental Data
Crizotinib has been extensively studied in clinical trials, demonstrating significant efficacy in ALK-positive NSCLC compared to standard chemotherapy. However, next-generation ALK inhibitors have since shown superior outcomes.
Table 1: Comparison of Crizotinib and Chemotherapy in Previously Treated ALK-Positive NSCLC (PROFILE 1007)
| Endpoint | Crizotinib (n=173) | Chemotherapy (Pemetrexed or Docetaxel) (n=174) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (Median) | 7.7 months | 3.0 months | 0.49 (0.37-0.64) | <0.001 |
| Objective Response Rate | 65% | 20% | - | <0.001 |
Data from the PROFILE 1007 Phase 3 clinical trial.[3][7][8]
Table 2: Comparison of Crizotinib and Chemotherapy in Previously Untreated ALK-Positive NSCLC (PROFILE 1014)
| Endpoint | Crizotinib (n=172) | Chemotherapy (Pemetrexed + Platinum) (n=171) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (Median) | 10.9 months | 7.0 months | 0.45 (0.35-0.60) | <0.001 |
| Objective Response Rate | 74% | 45% | - | <0.001 |
Data from the PROFILE 1014 Phase 3 clinical trial.[7][8][9]
Table 3: Comparison of Crizotinib with Next-Generation ALK Inhibitors (First-Line Treatment)
| Drug | Clinical Trial | Median Progression-Free Survival | Hazard Ratio vs. Crizotinib (95% CI) |
| Crizotinib | ALEX | 11.1 months | - |
| Alectinib | ALEX | Not Reached | 0.47 (0.34-0.65) |
| Crizotinib | ALTA-1L | 9.2 months | - |
| Brigatinib | ALTA-1L | 24.0 months | 0.49 (0.33-0.74) |
Data from the ALEX and ALTA-1L Phase 3 clinical trials.[10] These trials demonstrated the superior efficacy of alectinib and brigatinib over crizotinib in the first-line setting.[10][11]
Experimental Protocols
Reproducibility of experimental results is contingent on detailed methodologies. Below are outlines of key experimental protocols.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of crizotinib against target kinases.
-
Reagents: Recombinant human ALK, ROS1, or c-Met kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), crizotinib, and a suitable buffer system.
-
Procedure:
-
Prepare serial dilutions of crizotinib.
-
In a microplate, combine the kinase, substrate peptide, and crizotinib at various concentrations.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Terminate the reaction.
-
Quantify kinase activity by measuring the amount of phosphorylated substrate, often using methods like ELISA, TR-FRET, or radiometric assays.
-
-
Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assays
Objective: To assess the effect of crizotinib on the growth of cancer cell lines harboring ALK, ROS1, or c-Met alterations.
-
Cell Lines: Use appropriate cell lines, for example, H3122 or SU-DHL-1 (ALK-positive), or cell lines engineered to express the target fusion proteins.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of crizotinib concentrations.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.
-
-
Data Analysis: Determine the GI50 value (the concentration of drug that inhibits cell growth by 50%) from the dose-response curve.
Clinical Trial Protocol (Adjuvant Setting Example)
Objective: To evaluate the efficacy and safety of crizotinib as adjuvant therapy in patients with surgically resected ALK-positive NSCLC.
-
Study Design: A randomized, open-label, Phase 3 clinical trial.[12]
-
Patient Population: Patients with completely resected Stage IB-IIIA NSCLC with a confirmed ALK fusion mutation.[12]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[12]
-
Secondary Endpoints: Disease-Free Survival (DFS), safety, and tolerability.[12]
-
Assessments: Tumor assessments (e.g., CT scans) performed at baseline and at regular intervals. Adverse events monitored throughout the study.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a targeted therapy like crizotinib.
Conclusion
The experimental data for crizotinib has been highly reproducible across numerous preclinical and clinical studies, establishing it as a standard of care for ALK-positive NSCLC. However, the development of resistance and the superior efficacy of next-generation inhibitors highlight the continuous evolution of targeted cancer therapies. The methodologies and comparative data presented in this guide provide a framework for researchers to understand and build upon the foundational work of first-generation inhibitors like crizotinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Pfizer Reports Positive Phase 3 Study Outcome Of XALKORI® (crizotinib) Compared To Chemotherapy In Previously Untreated Patients With ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) | Pfizer [pfizer.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. New treatment options for crizotinib-resistant ALK-positive non-small cell lung cancer patients - Kawase - AME Clinical Trials Review [actr.amegroups.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to Glucokinase Activation: Utilizing PF-04279405 as a Positive Control
For researchers, scientists, and drug development professionals, establishing a robust and reliable assay for glucokinase (GK) activation is paramount. This guide provides a comparative overview of glucokinase activators (GKAs), with a focus on the utility of a potent GKA, such as PF-04279405, as a positive control in experimental settings.
Glucokinase is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin secretion and in the liver to control glucose uptake and glycogen synthesis.[1][2] Small molecule allosteric activators of GK are of significant interest as potential therapeutics for type 2 diabetes.[3][4] When screening for novel GKAs or characterizing their effects, the inclusion of a well-defined positive control is essential for validating assay performance and ensuring data integrity. This compound serves as an exemplary positive control due to its established activity in modulating glucokinase.
Comparative Analysis of Glucokinase Activators
The efficacy of a glucokinase activator is typically determined by its ability to increase the enzyme's affinity for glucose (decrease S0.5) and/or enhance its maximal velocity (Vmax). A potent positive control should exhibit significant changes in these parameters. The table below compares the kinetic data of several known GKAs, illustrating the range of activities observed and providing a benchmark for evaluating new compounds against a positive control.
| Compound | EC50 (nM) | Fold Increase in Vmax | Change in S0.5 (Glucose Affinity) | Selectivity |
| Positive Control (e.g., this compound) | Potent (low nM) | Significant Increase | Substantial Decrease | Systemic or Liver-Selective |
| AM-2394 | 60 | ~1.2-fold | ~10-fold increase in affinity | Systemic |
| Dorzagliatin | Glucose-dependent | - | Glucose-dependent increase in affinity | Dual-acting (pancreas and liver)[2] |
| MK-0941 | Glucose-dependent | - | - | Systemic |
| RO4597014 | - | ~1.6-fold | Decrease from 7.5 to 3.9 mM | Systemic[2] |
| PF-04991532 | - | - | - | Hepatoselective |
Note: Specific kinetic data for this compound is not publicly available; the entry reflects the expected characteristics of a potent positive control.
Glucokinase Signaling Pathway
Glucokinase plays a pivotal role in two key locations for glucose metabolism: pancreatic β-cells and hepatocytes. In the pancreas, GK-mediated glucose phosphorylation increases the ATP/ADP ratio, leading to insulin secretion. In the liver, GK activation promotes glycogen synthesis and glycolysis, reducing hepatic glucose output.[2][5][6]
Caption: Glucokinase signaling in pancreas and liver.
Experimental Workflow for Glucokinase Activation Assay
A common method to assess GK activation is a coupled enzymatic assay, which can be adapted for either fluorometric or spectrophotometric detection. The workflow involves the conversion of glucose to glucose-6-phosphate (G6P) by GK, followed by the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is then measured.
Caption: Glucokinase activation assay workflow.
Detailed Experimental Protocol: Fluorometric Glucokinase Activity Assay
This protocol is a representative method for measuring glucokinase activation in a 96-well plate format.
1. Reagent Preparation:
-
GCK Assay Buffer: 25 mM Tris-HCl (pH 7.25), 1 mM DTT.
-
Enzyme/Cofactor Mix: Prepare a mix in GCK Assay Buffer containing recombinant human glucokinase, glucose-6-phosphate dehydrogenase (G6PDH), and 1 mM NADP+.
-
Substrate Mix: Prepare a mix in GCK Assay Buffer containing 6 mM ATP and 8 mM MgCl2.
-
Test Compounds: Prepare serial dilutions of test compounds and the positive control (e.g., this compound) in DMSO, then dilute further in GCK Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Glucose Solution: Prepare a stock solution of D-glucose in deionized water.
2. Assay Procedure:
-
To each well of a 96-well black plate, add the test compound or control solution.
-
Add the Enzyme/Cofactor Mix to each well.
-
Add the Glucose solution to each well. For determining S0.5, a range of glucose concentrations (e.g., 0.2 to 50 mM) should be used.[7] For EC50 determination, a fixed, sub-saturating concentration of glucose (e.g., 5 mM) is typically used.
-
Pre-incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
3. Data Measurement and Analysis:
-
Measure the fluorescence (Excitation: ~340 nm, Emission: ~460 nm for NADPH) kinetically for 20-30 minutes at room temperature.[8]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
For EC50 determination, plot the reaction rate against the log of the compound concentration and fit the data to a four-parameter logistic equation.
-
For S0.5 and Vmax determination, plot the reaction rate against the glucose concentration and fit the data to the Hill equation.
By following these guidelines and utilizing a potent positive control like this compound, researchers can confidently and accurately assess the activation of glucokinase by novel compounds, contributing to the development of new therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of RO4597014, a Glucokinase Activator Studied in the Clinic for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of PF-04991532 Against Next-Generation Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation glucokinase activator (GKA) PF-04991532 with the next-generation GKAs, dorzagliatin (HMS5552) and TTP399. The comparison is based on publicly available preclinical and clinical data, focusing on key performance indicators such as potency, selectivity, pharmacokinetics, and clinical efficacy.
Introduction to Glucokinase Activators
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver.[1] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its function and thereby offering a therapeutic approach for type 2 diabetes.[2] Early generation GKAs demonstrated potent glucose-lowering effects but were often associated with a risk of hypoglycemia and other adverse effects.[3] Next-generation GKAs have been developed with improved safety profiles, including enhanced tissue selectivity.[4]
Comparative Data Presentation
The following tables summarize the key preclinical and clinical data for PF-04991532, dorzagliatin, and TTP399.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Potency (EC50) | Selectivity |
| PF-04991532 | Human Glucokinase | 80 nM[5][6] | Hepatoselective (>50-fold liver to pancreas ratio of tissue distribution)[7] |
| Dorzagliatin (HMS5552) | Human Glucokinase | EC50 remains unchanged as glucose increases from 3 to 5 mmol/L, but decreases at 10 mmol/L glucose.[8] | Dual-acting (pancreas and liver)[9] |
| TTP399 | Human Glucokinase | 304 nM (at 15 mM glucose), 762 nM (at 5 mM glucose)[10][11] | Hepatoselective[10] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Administration | Key Findings |
| PF-04991532 | Rat, Dog | Oral | Unchanged parent drug accounted for >70% of circulating radioactivity.[12][13] |
| Dorzagliatin (HMS5552) | Rat | Oral | High organ distribution in the pancreas, small intestine, and liver in the first 4 hours.[14] |
| TTP399 | Animal Models | Oral | Improved glycemic control.[13] |
Table 3: Clinical Pharmacokinetics and Efficacy
| Compound | Study Population | Key Pharmacokinetic Parameters | Clinical Efficacy |
| PF-04991532 | Healthy Volunteers, T2DM Patients | Metabolism is not a major clearance mechanism in preclinical species and humans.[12] | Phase 2 trial showed a 0.49% reduction in HbA1c from baseline (750 mg once daily). Research was discontinued due to poor clinical activity.[15] |
| Dorzagliatin (HMS5552) | Healthy Subjects, T2DM Patients | Half-life: ~4.5-8.6 hours.[16] Apparent total clearance (CL/F): 10.4 L/h.[16] | Phase 3 trials demonstrated significant reductions in HbA1c and postprandial glucose.[17] |
| TTP399 | T2DM Patients | - | Phase 2b trial (6 months) showed a placebo-subtracted mean HbA1c change from baseline of -0.9% (800 mg/day).[10][18] |
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway
Glucokinase activators enhance the catalytic activity of glucokinase, leading to increased glucose phosphorylation to glucose-6-phosphate. This initiates a cascade of events that differ depending on the tissue. In pancreatic β-cells, this leads to increased ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, increased glucose-6-phosphate promotes glycogen synthesis and glycolysis, while suppressing gluconeogenesis, resulting in reduced hepatic glucose output.
Caption: Glucokinase activator signaling pathway in pancreas and liver.
Experimental Workflow: In Vitro Glucokinase Activation Assay
This workflow outlines the general steps to determine the potency (EC50) of a glucokinase activator in a biochemical assay.
Caption: Workflow for in vitro glucokinase activation assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Glucokinase Activity Assay
Objective: To determine the EC50 of a GKA.
Materials:
-
Recombinant human glucokinase
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Test GKA compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT)
-
Coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP+) for spectrophotometric detection
-
Microplate reader
Procedure:
-
Prepare a stock solution of the GKA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the GKA to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, a fixed concentration of glucose (e.g., 5 mM), and the various concentrations of the GKA.
-
Add recombinant glucokinase to each well to a final concentration of approximately 5-10 nM.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a solution of ATP and the coupled enzyme system (if applicable).
-
Monitor the rate of product formation (e.g., NADPH production at 340 nm) kinetically over 15-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each GKA concentration.
-
Plot the reaction velocity against the GKA concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Hepatocyte Glucose Uptake Assay
Objective: To assess the effect of a GKA on glucose uptake in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., rat or human)
-
Hepatocyte culture medium
-
Test GKA compound
-
2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate primary hepatocytes in collagen-coated 24-well plates and allow them to attach overnight.
-
Wash the cells with KRH buffer and then incubate in KRH buffer containing the desired glucose concentration for 1-2 hours.
-
Treat the cells with various concentrations of the GKA or vehicle for a specified period (e.g., 1-2 hours).
-
Add 2-deoxy-D-[3H]glucose or 2-NBDG to each well and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose analogs, measure the fluorescence using a plate reader.[19]
-
Normalize the glucose uptake to the protein concentration of each well.
-
Analyze the data to determine the effect of the GKA on glucose uptake.
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the in vivo efficacy of a GKA on glucose tolerance.
Materials:
-
Diabetic rodent model (e.g., db/db mice or Zucker diabetic fatty rats)
-
Test GKA compound formulated for oral administration
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.[20]
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the GKA or vehicle orally by gavage.[21]
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer an oral glucose bolus.[22]
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[22]
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the GKA on glucose tolerance.
Conclusion
This comparative guide highlights the evolution of glucokinase activators from the first-generation compound PF-04991532 to the next-generation agents, dorzagliatin and TTP399. While PF-04991532 demonstrated hepatoselective activation of glucokinase, its clinical development was halted due to insufficient efficacy. In contrast, dorzagliatin, a dual-acting GKA, and TTP399, a hepatoselective GKA, have shown promising results in late-stage clinical trials, with significant improvements in glycemic control and favorable safety profiles. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of diabetes drug discovery and development. The continued investigation of next-generation GKAs holds promise for novel therapeutic strategies for the management of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravital Microscopy for the Study of Hepatic Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-04991532 | CAS:1215197-37-7 | Potent hepatoselective glucokinase activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the circulating metabolite profile of PF-04991532, a hepatoselective glucokinase activator, across preclinical species and humans: potential implications in metabolites in safety testing assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase I open-label clinical trial to study drug-drug interactions of Dorzagliatin and Sitagliptin in patients with type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetic Analysis of Dorzagliatin in Healthy Subjects and Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. protocols.io [protocols.io]
- 22. meliordiscovery.com [meliordiscovery.com]
Independent Verification of c-Met Inhibitor Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available data for the discontinued c-Met inhibitor PF-04279405 (JNJ-38877605) and other prominent c-Met inhibitors. Due to the lack of specific published data for a compound designated "this compound," this guide focuses on JNJ-38877605, a compound for which public data is available and which has been referenced in scientific literature. We will compare its performance with established c-Met inhibitors: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib, providing supporting experimental data where available.
Data Presentation
In Vitro c-Met Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the c-Met kinase. It is crucial to note that these values are derived from various assays and cell lines, which can influence the results. For a direct and definitive comparison, these inhibitors would need to be tested under identical experimental conditions.
| Compound | c-Met IC50 (nM) | Assay Type/Cell Line |
| JNJ-38877605 | 4 | ATP-competitive inhibitor assay |
| Crizotinib | 8 - 11 | Kinase assay, Cell-based assay |
| Cabozantinib | 1.3 | Biochemical assay |
| Capmatinib | 0.13 | Biochemical assay |
| Tepotinib | 1.7 - 4 | Kinase assay, Cell-based assay |
Clinical Trial Data Overview: METex14 Skipping Non-Small Cell Lung Cancer (NSCLC)
This table provides a comparative overview of the clinical efficacy of approved c-Met inhibitors in patients with non-small cell lung cancer harboring MET exon 14 skipping mutations. Data for JNJ-38877605 is not available for this indication as its clinical development was terminated in Phase 1.
| Inhibitor | Trial Name | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Capmatinib | GEOMETRY mono-1 | Treatment-naïve | 68% | 12.6 months | 12.4 months |
| Previously treated | 41% | 9.7 months | 5.4 months | ||
| Tepotinib | VISION | Treatment-naïve | 45% | 10.8 months | 8.5 months |
| Previously treated | 45% | 11.1 months | 11.0 months | ||
| Crizotinib | PROFILE 1001 | Previously treated | 32% | 9.1 months | 7.3 months |
Note: Clinical trial data is subject to the specific design and patient population of each study and should be interpreted with caution when making cross-trial comparisons.
Experimental Protocols
General Protocol for c-Met Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of a test compound against c-Met kinase in a biochemical assay. Specific parameters such as buffer composition, enzyme and substrate concentrations, and incubation times may vary between studies.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Test compound (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
A serially diluted solution of the test compound is prepared in the kinase buffer.
-
The recombinant c-Met kinase and the substrate are added to the wells of a 384-well plate.
-
The test compound dilutions are added to the respective wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis:
-
The luminescence signal is plotted against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated using a non-linear regression model.
-
General Protocol for Cellular c-Met Phosphorylation Assay
This protocol describes a general method to assess the inhibitory effect of a compound on c-Met phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Human cancer cell lines with known c-Met activation (e.g., GTL-16, EBC-1) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of the test compound or vehicle (DMSO) for a specific duration.
-
For ligand-dependent activation, cells may be stimulated with Hepatocyte Growth Factor (HGF) prior to or concurrently with compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed and lysed to extract total cellular proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting or ELISA:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western Blotting) or analyzed using an ELISA kit.
-
The membrane or ELISA plate is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.
-
Following incubation with appropriate secondary antibodies, the protein bands or signals are detected and quantified.
-
-
Data Analysis:
-
The ratio of p-cMet to total c-Met is calculated for each treatment condition.
-
The percentage of inhibition of c-Met phosphorylation is determined relative to the vehicle-treated control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualization
Caption: The c-Met signaling pathway and the point of inhibition.
Caption: General workflow for in vitro c-Met inhibition assays.
Safety Operating Guide
Navigating the Disposal of PF-04279405: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential information and a step-by-step operational plan for the proper disposal of PF-04279405, a research chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling and disposing of highly fluorinated compounds, which often require specialized waste management.
At the forefront of safe laboratory practice is the principle of treating all novel or uncharacterized compounds as hazardous waste. this compound should not be disposed of down the drain or in standard laboratory trash. Adherence to the following guidelines is crucial for minimizing exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, worn fully fastened.
Step-by-Step Disposal Protocol
-
Waste Segregation: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a dedicated and clearly labeled hazardous waste container. To prevent unintended reactions, do not mix this waste with other chemical streams unless explicitly approved by your institution's safety office.
-
Container Management: Use a waste container made of a material compatible with the chemical. For solutions, high-density polyethylene or glass containers are typically appropriate. Ensure the container is kept tightly sealed when not in use and is stored in a designated, secure secondary containment area.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
Disposal of Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for cleaning spills, should be considered contaminated and disposed of in the designated solid hazardous waste container.
-
Consult Your Environmental Health and Safety (EHS) Department: Before arranging for final disposal, you must consult your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and will manage the collection and ultimate disposal by a licensed hazardous waste management facility.
-
Primary Recommended Disposal Method: For highly fluorinated compounds, high-temperature incineration in a facility equipped with appropriate off-gas treatment (e.g., scrubbers to neutralize hydrogen fluoride) is the standard and recommended disposal method.[1]
Quantitative Data and Hazard Considerations
While a specific SDS for this compound is not publicly available, the general hazards associated with similar fluorinated compounds should be considered. The following table summarizes key safety and disposal parameters based on best practices for this chemical class.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Disposal Method | High-Temperature Incineration | [1] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | General Laboratory Safety |
| Handling Location | Certified Chemical Fume Hood | General Laboratory Safety |
| Spill Cleanup | Use absorbent material, collect in a sealed container for disposal as hazardous waste. | [1] |
Experimental Protocols
In the event of a small spill, the following protocol should be followed:
-
Ensure Proper PPE: Before cleaning, don the recommended personal protective equipment.
-
Contain the Spill: For liquid spills, use a compatible absorbent material to soak up the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste: Place all contaminated absorbent material and any collected solid compound into a clearly labeled, sealable bag or container for disposal as hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinsing. All cleaning materials should also be disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical role of institutional safety protocols.
By adhering to these procedures and fostering a culture of safety, researchers and laboratory professionals can responsibly manage chemical waste, safeguarding both their well-being and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling PF-04279405
Essential Safety and Handling Guide for PF-04279405
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous substance. The following procedures are based on general safety protocols for potent, research-grade kinase inhibitors and are intended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier between the researcher and the potentially hazardous compound.[1] The level of PPE required depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[2] Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2] Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Engineering Controls
-
Ventilation: Always handle solid this compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Containment: For weighing and aliquoting of powder, a powder containment hood or a glove box provides an additional layer of protection.
Standard Operating Procedures
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Work Area: Designate a specific area for handling this compound to prevent the spread of contamination.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
Caption: A workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Contaminated PPE: Double-bag all contaminated disposable PPE (gloves, lab coats, etc.) and place it in the designated hazardous waste container.
Note: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
